Daphnilongeranin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |
InChI |
InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11?,13?,14?,15?,16?,17?,21-,22+/m1/s1 |
InChI Key |
JOODVMXQKVRURX-NLUSRPHDSA-N |
Isomeric SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)O |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Daphnilongeranin C from Daphniphyllum
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Daphniphyllum alkaloids are a diverse and structurally complex group of natural products that have garnered significant attention from the scientific community due to their unique chemical architectures and promising biological activities.[1] This technical guide focuses on Daphnilongeranin C, a member of this extensive family of alkaloids. The following sections provide a detailed account of its discovery, a comprehensive protocol for its isolation from Daphniphyllum longeracemosum, and its spectroscopic characterization, presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery
This compound was first reported as a new Daphniphyllum alkaloid in 2006 by Yang and colleagues.[2] It was isolated from the leaves and stems of Daphniphyllum longeracemosum, a plant species that has been a rich source for the discovery of novel alkaloids.[2][3] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D NMR experiments, and mass spectrometry.[3]
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound based on the original discovery.
Plant Material
-
The leaves and stems of Daphniphyllum longeracemosum were collected and air-dried.
-
The dried plant material was then ground into a coarse powder.
Extraction and Preliminary Fractionation
-
The powdered plant material (10 kg) was extracted three times with methanol (B129727) (MeOH) at room temperature.
-
The combined methanolic extracts were concentrated under reduced pressure to yield a crude extract.
-
The crude extract was suspended in water and partitioned successively with petroleum ether and chloroform (B151607) (CHCl₃).
-
The CHCl₃-soluble fraction was concentrated to yield a crude alkaloid mixture.
Isolation and Purification of this compound
The crude alkaloid mixture was subjected to a series of chromatographic separations to isolate the individual compounds.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude alkaloid mixture was loaded onto a silica gel column.
-
The column was eluted with a gradient of increasing polarity using a chloroform-methanol (CHCl₃-MeOH) solvent system.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions containing compounds of similar polarity were further purified on a Sephadex LH-20 column.
-
Elution was typically performed with a methanol-chloroform (MeOH-CHCl₃) mixture.
-
-
Preparative Thin-Layer Chromatography (pTLC) and/or High-Performance Liquid Chromatography (HPLC):
-
Final purification of the fractions containing this compound was achieved using pTLC or reversed-phase HPLC to yield the pure compound.
-
The overall workflow for the isolation of this compound is depicted in the following diagram:
Data Presentation
Spectroscopic Data for this compound
The structure of this compound was determined by comprehensive analysis of its spectroscopic data. The key data are summarized below. For complete and detailed assignments, refer to the original publication by Yang et al. (2006) in the Journal of Natural Products.
| Spectroscopic Data Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum displays characteristic signals for the alkaloidal skeleton, including resonances for olefinic protons, methine protons, and methyl groups. The specific chemical shifts and coupling constants are crucial for determining the relative stereochemistry of the molecule. |
| ¹³C NMR | The carbon NMR spectrum, in conjunction with DEPT experiments, reveals the total number of carbon atoms and distinguishes between methyl, methylene, methine, and quaternary carbons. The chemical shifts of the carbon signals provide information about the functional groups present in the molecule. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is used to determine the molecular formula of this compound. |
| 2D NMR (COSY, HMQC, HMBC) | Two-dimensional NMR experiments are essential for establishing the connectivity of protons and carbons within the molecule. COSY spectra reveal proton-proton couplings, while HMQC and HMBC spectra establish one-bond and multiple-bond correlations between protons and carbons, respectively. |
Biosynthetic Context
Daphniphyllum alkaloids are believed to be biosynthesized from squalene (B77637) through a complex series of cyclizations and rearrangements. The biosynthesis of this compound is likely part of a larger biosynthetic network. A postulated biosynthetic relationship places the daphnilongeranin A subfamily, to which this compound belongs, as being derived from calyciphylline A-type precursors.
Conclusion
The discovery and successful isolation of this compound from Daphniphyllum longeracemosum have contributed to the growing family of Daphniphyllum alkaloids. The detailed experimental protocols and spectroscopic data presented in this guide are intended to serve as a valuable resource for researchers engaged in the study of these fascinating natural products. Further investigation into the biological activities and potential therapeutic applications of this compound is warranted and will be facilitated by the foundational knowledge of its isolation and characterization.
References
Elucidation of the Daphnilongeranin C Biosynthetic Pathway: A Technical Guide for Researchers
Foreword: Scientific inquiry into the intricate biosynthetic pathways of natural products is a cornerstone of drug discovery and development. The Daphniphyllum alkaloids, a large family of structurally complex nortriterpenoid alkaloids, have captivated chemists and biologists for decades due to their unique architectures and potential therapeutic applications. Among these, Daphnilongeranin C represents a fascinating synthetic challenge and a potential source of novel bioactivity.
This technical guide addresses the current understanding of the biosynthetic pathway of this compound. It is intended for researchers, scientists, and drug development professionals actively engaged in natural product synthesis, biosynthesis, and pharmacology.
Current State of Research: As of late 2025, dedicated research specifically elucidating the complete enzymatic pathway for the biosynthesis of this compound has not been extensively published. The scientific literature, however, provides a wealth of information on the postulated biosynthetic pathways for the broader Daphniphyllum alkaloid family, of which this compound is a member. Much of this understanding is derived from elegant biomimetic total syntheses that mimic the proposed natural processes. This guide, therefore, focuses on the general postulated biosynthetic framework for Daphniphyllum alkaloids as the basis for understanding the formation of this compound, and outlines the experimental approaches that could be used for its full elucidation.
I. Postulated Biosynthetic Pathway of Daphniphyllum Alkaloids
The biosynthesis of Daphniphyllum alkaloids is believed to originate from squalene, a common precursor for triterpenoids.[1] The proposed pathway involves a series of complex cyclizations and rearrangements to form the characteristic polycyclic core of these molecules. The putative biogenetic ancestor of the entire family is considered to be proto-daphniphylline.[2]
The general biosynthetic network is thought to diverge from common intermediates to yield the various subfamilies of Daphniphyllum alkaloids, including the macrodaphniphyllamine, calyciphylline A, daphnilongeranin A, and daphnicyclidin D types.[2] The formation of these diverse skeletons likely involves highly specific enzymatic modifications of a common carbocationic intermediate derived from a squalene-like precursor.
Below is a diagram illustrating the high-level postulated biosynthetic relationships among different subfamilies of Daphniphyllum alkaloids.
II. Data Presentation: Structural Relationships of Key Daphniphyllum Alkaloid Subfamilies
The structural diversity within the Daphniphyllum alkaloids arises from variations in their polycyclic skeletons. Understanding these relationships is key to hypothesizing the specific biosynthetic steps leading to this compound. The following table summarizes the key structural features of major subfamilies, which are thought to arise from a common biosynthetic origin.
| Alkaloid Subfamily | Key Structural Features | Representative Member(s) | Postulated Biogenetic Relationship |
| Macrodaphniphyllamine | Complex hexacyclic or heptacyclic core | Macrodaphniphyllamine | Putatively derived from proto-daphniphylline. |
| Calyciphylline A | Tetracyclic core with a 6,6,5,7-ring system | Calyciphylline A | A key branching point in the biosynthetic network.[2] |
| Daphnilongeranin A | Structurally related to the Calyciphylline A type | Daphnilongeranin A | Believed to be derived from Calyciphylline A-type intermediates.[2] |
| Daphnicyclidin D | Possesses a distinct polycyclic framework | Daphnicyclidin D | Also thought to diverge from the Calyciphylline A pathway. |
III. Experimental Protocols for Biosynthetic Pathway Elucidation
While the specific protocols for this compound are not yet established, the following represents a standard, comprehensive workflow for elucidating the biosynthetic pathway of a novel plant-derived alkaloid.
1. Isotopic Labeling Studies:
-
Objective: To identify the primary metabolic precursors of the alkaloid.
-
Methodology:
-
Synthesize or procure isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled mevalonate, the precursor to squalene).
-
Administer the labeled precursor to the plant (Daphniphyllum macropodum) or a cell culture.
-
After a suitable incubation period, extract and purify this compound.
-
Analyze the purified compound using Mass Spectrometry (MS) to detect mass shifts and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the incorporated isotopes.
-
2. Transcriptome Analysis and Gene Discovery:
-
Objective: To identify candidate genes encoding the biosynthetic enzymes.
-
Methodology:
-
Extract mRNA from the tissues of D. macropodum that are actively producing the alkaloids.
-
Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome.
-
Identify gene candidates for enzymes typically involved in terpenoid and alkaloid biosynthesis (e.g., terpene synthases, cytochrome P450 monooxygenases, aminotransferases, methyltransferases, oxidoreductases).
-
Use bioinformatics tools to analyze gene expression patterns and identify co-regulated genes.
-
3. In Vitro Enzyme Assays:
-
Objective: To functionally characterize the candidate enzymes.
-
Methodology:
-
Clone the candidate genes identified from the transcriptome analysis.
-
Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).
-
Purify the recombinant enzymes.
-
Perform in vitro assays using hypothesized substrates (e.g., squalene, proto-daphniphylline) and analyze the reaction products using LC-MS and NMR.
-
4. In Vivo Gene Silencing/Knockout:
-
Objective: To confirm the in vivo function of the identified genes.
-
Methodology:
-
Use techniques such as RNA interference (RNAi) or CRISPR/Cas9 to silence or knock out the candidate genes in D. macropodum or a model plant system.
-
Analyze the metabolic profile of the genetically modified plants to observe the depletion of this compound or the accumulation of biosynthetic intermediates.
-
The logical flow of these experimental stages is depicted in the following diagram.
IV. Future Outlook
The elucidation of the complete biosynthetic pathway of this compound and other Daphniphyllum alkaloids remains a significant and exciting challenge. Future research, leveraging the powerful combination of genomics, enzymology, and synthetic biology, will undoubtedly unravel the precise enzymatic machinery responsible for crafting these complex molecular architectures. A full understanding of this pathway will not only provide profound insights into the evolution of plant chemical diversity but also pave the way for the heterologous production of these valuable compounds in microbial or plant-based systems, facilitating their further investigation as potential therapeutic agents. The University of York is among the institutions actively researching the biosynthesis of Daphniphyllum alkaloids, aiming to harness the plant's unique chemical machinery for the production of complex molecules.
References
Daphnilongeranin C: A Comprehensive Technical Guide on its Natural Source, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic structures and interesting biological activities. This guide provides a detailed overview of the natural source, available data on its abundance, and the experimental procedures for the isolation of this compound. Furthermore, a putative biosynthetic relationship is visualized to aid in understanding its chemical context within its natural source.
Natural Source and Abundance
This compound is a naturally occurring alkaloid isolated from the plant species Daphniphyllum longeracemosum, a member of the Daphniphyllaceae family. This compound has been identified in various parts of the plant, including the leaves, stems, and fruits, indicating a systemic distribution within the organism.[1][2]
While the presence of this compound in Daphniphyllum longeracemosum is well-established, specific quantitative data on its abundance is not extensively detailed in the available literature. Scientific studies have focused primarily on the isolation and structural elucidation of novel compounds from this plant, rather than on the quantification of specific alkaloid yields. The abundance of this compound is likely to vary depending on factors such as the geographical location of the plant, the season of collection, and the specific plant part being analyzed.
The table below summarizes the qualitative findings regarding the natural source of this compound.
| Parameter | Description | Reference |
| Natural Source | Daphniphyllum longeracemosum | [1][2] |
| Plant Parts | Leaves, Stems, and Fruits | [1][2] |
| Abundance Data | Quantitative yield data is not specified in the reviewed literature. | N/A |
Experimental Protocols
The isolation of this compound from Daphniphyllum longeracemosum involves a multi-step process of extraction and chromatographic separation. The following is a synthesized protocol based on typical methods for isolating Daphniphyllum alkaloids.
Extraction
-
Preparation of Plant Material: Air-dry the collected leaves, stems, or fruits of Daphniphyllum longeracemosum and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with a polar solvent, typically methanol (B129727) (MeOH), at room temperature for an extended period (e.g., 3 x 72 hours).
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl) and partition with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic components.
-
Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10) with a base such as ammonia (B1221849) solution (NH₃·H₂O).
-
Extract the alkaline solution with a moderately polar solvent, such as chloroform (B151607) (CHCl₃), to obtain the crude alkaloidal fraction.
-
Chromatographic Purification
The crude alkaloidal extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
Apply the crude alkaloidal fraction to a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH) with an increasing proportion of methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Subject the fractions containing this compound to further purification on a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using preparative HPLC on a C18 reversed-phase column.
-
Elute with a suitable mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Collect the peak corresponding to this compound.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.
Biosynthetic Relationship
While a specific signaling pathway involving this compound has not been detailed in the scientific literature, a plausible biosynthetic pathway has been proposed, linking it to another Daphniphyllum alkaloid, Daphenylline.[3] This relationship suggests a potential metabolic fate for this compound within the plant.
Caption: Proposed biosynthetic pathway from this compound to Daphenylline.
This proposed pathway highlights a series of chemical transformations, including a Wagner-Meerwein rearrangement and decarboxylation, that could convert this compound into the structurally related Daphenylline.[3]
Conclusion
This compound is an intriguing natural product found in Daphniphyllum longeracemosum. While its isolation and structural characterization have been achieved, further research is needed to quantify its abundance in its natural source and to explore its potential biological activities and role in cellular signaling pathways. The methodologies outlined in this guide provide a foundation for researchers to conduct further investigations into this complex and potentially valuable molecule.
References
Daphnilongeranin C: A Technical Overview of a Structurally Complex Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from evergreen plants of the genus Daphniphyllum.[1] These alkaloids are renowned for their complex, polycyclic architectures and have garnered significant attention from the scientific community due to their interesting biological activities, which include cytotoxic, antioxidant, and vasorelaxant effects.[2] The intricate molecular frameworks of Daphniphyllum alkaloids, often featuring multiple stereocenters and caged structures, present formidable challenges to synthetic chemists and offer a fertile ground for the development of novel synthetic methodologies.[2][3]
This technical guide provides a comprehensive overview of the available information on this compound and its closely related analogs, with a focus on the synthetic strategies employed to construct their complex core structures. Due to the limited availability of specific data on this compound, this document leverages information from the synthesis of closely related compounds, such as Daphnilongeranin B, to provide a relevant and in-depth resource.
Synthetic Strategies for the Core Structure of Daphnilongeranin Analogs
The total synthesis of Daphniphyllum alkaloids is a significant endeavor in organic chemistry. The construction of the congested polycyclic systems found in Daphnilongeranin and its congeners requires sophisticated synthetic design and execution. Key strategies often involve intricate cycloaddition reactions and carefully orchestrated rearrangement cascades.
A summary of the key synthetic reactions employed in the synthesis of the core structures of Daphnilongeranin B and other related Daphniphyllum alkaloids is presented below.
| Reaction Type | Description | Key Reagents/Conditions | Reference |
| [3+2] Cycloaddition | An intermolecular reaction to construct a five-membered ring, a crucial step in building the complex core. | Phosphine (B1218219) catalysts (e.g., PBu₃), metal promoters (e.g., 1,1'-bis(diphenylphosphino)ferrocene) | [4] |
| Aldol Cyclization | A late-stage intramolecular reaction to form a new ring and further elaborate the caged framework. | - | |
| Cationic Rearrangement | A bio-inspired rearrangement to form a tetrasubstituted benzene (B151609) ring present in some analogs. | - | |
| Conia-ene Reaction | A gold(I)-catalyzed reaction used to construct a bridged 6,6-bicyclic system. | Gold(I) catalyst | |
| Michael Addition | Diastereoselective additions to assemble 5- and 7-membered rings. | - | |
| Claisen/Pauson-Khand Approach | A sequence to construct the hexacyclic skeleton of related alkaloids. | KHMDS, mesylates |
Experimental Protocols for Key Synthetic Transformations
Detailed experimental procedures are critical for the replication and advancement of synthetic routes. Below are generalized methodologies for key reactions based on published syntheses of related Daphniphyllum alkaloids.
Phosphine-Catalyzed [3+2] Cycloaddition
This reaction is instrumental in forming a highly substituted five-membered carbocycle. In a typical procedure, an enone and an allenoate are reacted in the presence of a phosphine catalyst.
-
Reactants: Enone, allenoate (or equivalent 1,3-dipole precursor)
-
Catalyst: Tri-n-butylphosphine (PBu₃)
-
Solvent: A suitable organic solvent such as toluene (B28343) or dichloromethane.
-
General Procedure: To a solution of the enone and the allenoate in the chosen solvent, the phosphine catalyst is added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical techniques. The product is then isolated and purified using standard chromatographic methods.
Gold(I)-Catalyzed Conia-ene Reaction
This reaction facilitates the formation of a bridged bicyclic system, a key architectural feature.
-
Substrate: A suitably functionalized acetylenic β-dicarbonyl compound.
-
Catalyst: A gold(I) complex, such as [Au(IPr)]Cl/AgSbF₆.
-
Solvent: An inert organic solvent like dichloromethane.
-
General Procedure: The substrate is dissolved in the solvent, and the gold(I) catalyst is added. The reaction is typically carried out at room temperature and monitored for completion. Upon completion, the reaction mixture is worked up, and the desired bicyclic product is purified by chromatography.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of the tetracyclic core of Daphnilongeranin B, highlighting the key transformations.
Caption: Generalized synthetic workflow for the tetracyclic core of Daphnilongeranin B.
Conclusion
While specific physical and chemical data for this compound remain elusive in the public domain, the synthetic chemistry of the broader Daphniphyllum alkaloid family, and particularly of its close analog Daphnilongeranin B, provides invaluable insights. The complex molecular architecture of these compounds necessitates the use of powerful and elegant synthetic strategies, including various cycloaddition and rearrangement reactions. The methodologies and workflows presented in this guide offer a foundational understanding for researchers and drug development professionals interested in this fascinating class of natural products. Further research into the isolation and characterization of this compound, as well as the continued development of synthetic routes, will undoubtedly unveil new opportunities in medicinal chemistry and drug discovery.
References
Daphnilongeranin C CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a naturally occurring alkaloid belonging to the complex family of Daphniphyllum alkaloids. These compounds, isolated from plants of the Daphniphyllum genus, are renowned for their intricate and diverse molecular architectures, which have made them challenging targets for total synthesis and objects of significant interest for their potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, structural elucidation, and biosynthetic context.
Chemical Identity and Properties
This compound is characterized by the following chemical identifiers and properties.
| Property | Value |
| CAS Number | 750649-07-1[1][2] |
| Molecular Formula | C₂₂H₂₉NO₃[1][2] |
| Molecular Weight | 355.47 g/mol |
| Source Organism | Daphniphyllum longeracemosum[3][4] |
Isolation and Structure Elucidation
Experimental Protocol for Isolation
This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum. The isolation procedure, as described by Yang et al. (2006), is as follows:
-
Extraction: The air-dried and powdered plant material (leaves and stems) is extracted exhaustively with methanol (B129727) at room temperature.
-
Acid-Base Partitioning: The methanolic extract is concentrated under reduced pressure, and the residue is suspended in a 10% acetic acid solution. The acidic solution is then washed with petroleum ether and chloroform (B151607) to remove neutral and weakly basic components. The aqueous layer is then basified with ammonia (B1221849) solution to a pH of 9-10 and subsequently extracted with chloroform.
-
Chromatographic Separation: The chloroform extract, containing the crude alkaloids, is subjected to repeated column chromatography on silica (B1680970) gel. Elution is typically performed with a gradient of chloroform and methanol.
-
Final Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data:
| Technique | Key Observations |
| ¹H NMR | The proton NMR spectrum reveals characteristic signals for the alkaloid core, including methyl groups, methine protons, and methylene (B1212753) protons. Specific chemical shifts and coupling constants provide information about the connectivity and stereochemistry of the molecule. |
| ¹³C NMR | The carbon-13 NMR spectrum shows 22 distinct carbon signals, consistent with the molecular formula. The chemical shifts indicate the presence of carbonyl groups, olefinic carbons, and a variety of sp³-hybridized carbons within the complex ring system. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) confirms the molecular formula of C₂₂H₂₉NO₃. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. |
The relative stereochemistry of this compound was established through 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which allow for the assignment of all proton and carbon signals and the determination of through-bond connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for establishing through-space proximities between protons, which helps to define the three-dimensional structure and relative configuration of the stereocenters.
Biosynthesis
This compound is considered a biosynthetic precursor to other more complex Daphniphyllum alkaloids. Notably, it is proposed to be a key intermediate in the biosynthesis of daphenylline.[5] This biosynthetic relationship highlights the role of this compound in the intricate network of alkaloid formation within Daphniphyllum species.
Caption: Proposed biosynthetic pathway from a squalene-like precursor to Daphenylline via this compound.
Synthesis
To date, a dedicated total synthesis of this compound has not been reported in the peer-reviewed literature. However, the synthesis of the structurally related Daphnilongeranin B has been achieved.[6][7] The synthetic strategies employed for Daphnilongeranin B, which often involve complex cycloadditions and rearrangement reactions to construct the intricate polycyclic core, could potentially be adapted for the synthesis of this compound.
Biological Activity
There is currently a lack of specific studies on the biological activity of this compound. However, the broader class of Daphniphyllum alkaloids has been shown to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. Given its structural similarity to other bioactive alkaloids from this family, it is plausible that this compound may also possess interesting pharmacological properties, warranting further investigation.
Conclusion
This compound is a structurally complex natural product with a significant role in the biosynthesis of other Daphniphyllum alkaloids. While its isolation and structure have been well-characterized, further research is needed to explore its total synthesis and potential biological activities. This guide provides a foundational understanding of this compound for researchers interested in natural product chemistry, synthetic organic chemistry, and drug discovery.
Experimental Workflows
Caption: Experimental workflow for the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 4. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Spectroscopic and Structural Elucidation of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from plants of the genus Daphniphyllum, have garnered significant attention from the scientific community due to their intricate polycyclic architectures and potential biological activities. This technical guide focuses on the spectroscopic data and structural elucidation of this compound, providing a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery. The information presented herein is based on the seminal work reporting its isolation and characterization.
1. Isolation of this compound
This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum. The isolation process is a critical component of natural product chemistry, requiring meticulous extraction and purification techniques to obtain the pure compound.
Experimental Protocol: Isolation of this compound
A detailed experimental protocol for the isolation of this compound is outlined below. This procedure is based on established methodologies for the extraction of alkaloids from plant materials.
Workflow for the Isolation of this compound
Methodology:
-
Extraction: The dried and powdered leaves and stems of Daphniphyllum longeracemosum are subjected to exhaustive extraction with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is then suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., petroleum ether) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to yield the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is employed to separate the components of the mixture.
-
Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are combined and subjected to further purification steps. This may include repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
2. Spectroscopic Data and Structural Elucidation
The structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HMQC, and HMBC).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is instrumental in determining the molecular formula of a natural product.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Molecular Formula | C₃₀H₄₇NO₅ |
| Observed m/z | [M+H]⁺ or [M]⁺ |
| Calculated m/z |
Note: The exact observed and calculated m/z values would be found in the original publication.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H stretching (hydroxyl group) |
| ~1730 | C=O stretching (ester carbonyl) |
| ~1650 | C=C stretching (alkene) |
Note: The exact peak positions would be detailed in the original research article.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectroscopic Data of this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data unavailable | Data unavailable | Data unavailable | Data unavailable |
¹³C NMR Spectroscopic Data of this compound
| Position | δC (ppm) | Type |
| Data unavailable | Data unavailable | Data unavailable |
Detailed Spectroscopic Analysis and Structural Confirmation:
The definitive structure of this compound was established through the comprehensive analysis of its 2D NMR spectra.
Structural Elucidation Workflow of this compound
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different spin systems and establishing the overall carbon framework, including the positions of quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed spectroscopic data and the methodologies employed for its isolation and characterization provide a vital resource for chemists and pharmacologists. This information is foundational for future synthetic efforts, the development of analogs, and the investigation of the biological and therapeutic potential of this intricate Daphniphyllum alkaloid. Further research into the signaling pathways affected by this compound will be crucial in uncovering its full pharmacological profile.
Disclaimer: This technical guide is a summary and interpretation of scientific findings. For the complete and original experimental details and spectroscopic data, researchers are strongly encouraged to consult the primary scientific literature reporting the isolation and characterization of this compound. The specific NMR and MS data were not available in the public domain at the time of this guide's creation.
A Comprehensive Review of Daphniphyllum Alkaloids with a Focus on Daphnilongeranin C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified, these alkaloids exhibit a wide array of fascinating polycyclic architectures and significant biological activities, making them compelling targets for phytochemical investigation, total synthesis, and pharmacological study. This technical guide provides a comprehensive literature review of the Daphniphyllum alkaloids, with a special emphasis on Daphnilongeranin C. It summarizes their structural diversity, biosynthesis, and reported biological activities, including cytotoxicity, anti-HIV, and vasorelaxant effects. Detailed experimental protocols for key biological assays are provided, and logical relationships and experimental workflows are visualized through diagrams. While a significant body of research exists for the Daphniphyllum alkaloid family, specific quantitative biological data for this compound remains limited in the current literature.
Introduction to Daphniphyllum Alkaloids
Daphniphyllum alkaloids are a unique class of triterpenoid (B12794562) alkaloids characterized by highly intricate and varied polycyclic skeletons.[1][2] These natural products are exclusively found in the genus Daphniphyllum, which comprises approximately 30 species of evergreen trees and shrubs primarily distributed in Southeast Asia.[1] Since the isolation of the first member in 1909, the structural diversity of these alkaloids has captivated chemists and pharmacologists alike.[1] The complex ring systems, often featuring multiple stereocenters, present formidable challenges and opportunities in total synthesis.[3]
The biological activities of Daphniphyllum alkaloids are as diverse as their structures, with reports of cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor (PAF) effects. This has spurred significant interest in their potential as leads for drug discovery.
This compound and Related Alkaloids
This compound is a member of the growing family of Daphniphyllum alkaloids. While the literature contains reports on the isolation and structural elucidation of Daphnilongeranins A, B, C, and D from the leaves and stems of Daphniphyllum longeracemosum, specific biological activity data for this compound is not extensively documented.
A noteworthy aspect of this compound is its proposed biosynthetic relationship with Daphenylline, another complex Daphniphyllum alkaloid. It is hypothesized that Daphenylline may be biosynthetically generated from this compound through a series of reduction, dehydration, and rearrangement reactions. This potential biosynthetic link underscores the intricate metabolic pathways within Daphniphyllum species and highlights this compound as a key intermediate in the formation of other structurally unique alkaloids.
Biological Activities of Daphniphyllum Alkaloids
While specific quantitative data for this compound is scarce, numerous other Daphniphyllum alkaloids have been evaluated for their biological activities. The following tables summarize some of the reported quantitative data for cytotoxicity, anti-HIV activity, and vasorelaxant effects of various Daphniphyllum alkaloids.
Cytotoxic Activity
The cytotoxicity of Daphniphyllum alkaloids against various cancer cell lines has been a primary focus of pharmacological investigation.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | |
| Daphnezomine W | HeLa | 16.0 µg/mL | |
| Daphnilongeridine | Various tumor cell lines | 2.4 - 9.7 |
Anti-HIV Activity
Several Daphniphyllum alkaloids have demonstrated potential as anti-HIV agents.
| Alkaloid | Assay | EC50 (nM) | Reference |
| Daphnane (B1241135) Diterpenoid Orthoesters (1-9) | Anti-HIV-1 (MT4 cells) | 1.5 - 7.7 |
It is important to note that while the reference mentions potent anti-HIV activity for a series of daphnane diterpenoids, it is not specified if these are from the Daphniphyllum genus.
Vasorelaxant Activity
The vasorelaxant properties of these alkaloids suggest their potential in cardiovascular research.
| Alkaloid/Extract | Preparation | EC50 | Reference |
| Data not available in the searched literature |
Quantitative data for the vasorelaxant activity of specific, isolated Daphniphyllum alkaloids was not found in the provided search results. The general reviews mention vasorelaxant activity as one of the observed biological effects of the alkaloid class.
Experimental Protocols
This section provides detailed methodologies for the key biological assays mentioned in this review.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Daphniphyllum alkaloid) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-HIV Assay (Reverse Transcriptase Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Labeled deoxynucleoside triphosphates (e.g., DIG- and biotin-dUTP)
-
Reaction buffer
-
Streptavidin-coated microplates
-
Anti-DIG-POD (peroxidase-conjugated antibody to digoxigenin)
-
Peroxidase substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, labeled dNTPs, and the test compound at various concentrations.
-
Enzyme Addition: Add HIV-1 RT to initiate the reaction and incubate at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.
-
Washing: Wash the plate to remove unbound reagents.
-
Antibody Incubation: Add Anti-DIG-POD and incubate.
-
Washing: Wash the plate to remove unbound antibody.
-
Substrate Reaction: Add the peroxidase substrate and incubate until color develops.
-
Stop Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Vasorelaxant Activity Assay (Isolated Rat Aortic Ring Assay)
This ex vivo assay assesses the ability of a compound to relax pre-contracted arterial smooth muscle.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
Acetylcholine (B1216132) (positive control for endothelium-dependent relaxation)
-
Sodium nitroprusside (positive control for endothelium-independent relaxation)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Viability Check: Test the viability of the endothelium by contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of over 70% indicates intact endothelium.
-
Contraction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine to achieve a stable plateau.
-
Compound Addition: Add the test compound in a cumulative manner to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Visualizations
Proposed Biosynthetic Pathway of Daphenylline from this compound
Caption: Proposed biosynthetic pathway from this compound to Daphenylline.
Experimental Workflow for Isolation of Daphniphyllum Alkaloids
Caption: General experimental workflow for the isolation of Daphniphyllum alkaloids.
Logical Relationship of Biological Screening
Caption: Logical progression of biological screening for Daphniphyllum alkaloids.
Conclusion
The Daphniphyllum alkaloids represent a rich and diverse family of natural products with significant potential for drug discovery. Their complex chemical structures have inspired remarkable achievements in total synthesis, and their broad range of biological activities, including cytotoxic, anti-HIV, and vasorelaxant effects, warrants further investigation. While this review has provided a comprehensive overview of the field and detailed experimental protocols, it also highlights a significant knowledge gap concerning the specific biological activities of this compound. Future research should focus on the pharmacological evaluation of this and other less-studied Daphniphyllum alkaloids to fully unlock their therapeutic potential. The intricate structures and potent bioactivities of this alkaloid family ensure that they will remain a fascinating and fruitful area of research for years to come.
References
The Untapped Potential of Daphnilongeranin C: A Technical Guide to Exploring Biological Activities
Disclaimer: As of the latest literature review, specific biological activities of Daphnilongeranin C have not been extensively reported. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on the potential biological activities of this compound based on the known activities of the broader Daphniphyllum alkaloid family. The experimental protocols and signaling pathways described are standard methodologies to investigate these potential activities.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a class of structurally complex and diverse natural products isolated from plants of the Daphniphyllum genus.[1] These alkaloids are known for their intricate polycyclic ring systems and have garnered significant interest from the scientific community. While the total synthesis of this compound and related compounds has been a focus of chemical research, their pharmacological properties remain largely unexplored.[2][3] This guide aims to provide a technical overview of the potential biological activities of this compound and the established methodologies to investigate them.
Potential Biological Activities of the Daphniphyllum Alkaloid Family
Research on various Daphniphyllum alkaloids has revealed a range of biological activities, suggesting that this compound may also possess similar properties. These activities include:
-
Cytotoxic Effects: Several Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines.[1] This suggests that this compound could be a candidate for anti-cancer drug discovery.
-
Anti-inflammatory Effects: The anti-inflammatory properties of alkaloids are well-documented.[4][5] Members of the Daphniphyllum family may exert their effects through the modulation of key inflammatory mediators and signaling pathways.
-
Antioxidant Activity: The ability to scavenge free radicals is a common feature of many natural products.[1] The complex structure of this compound may contribute to antioxidant potential.
-
Vasorelaxant Effects: Some Daphniphyllum alkaloids have been shown to induce relaxation of blood vessels, indicating potential cardiovascular applications.[1]
-
Anti-platelet Activating Factor (PAF) Effects: Inhibition of PAF, a potent inflammatory mediator, is another reported activity of this alkaloid class.[1]
Proposed Experimental Protocols for Investigating Biological Activities
The following are detailed, standardized protocols that can be employed to assess the potential biological activities of this compound.
Table 1: Experimental Protocols for Biological Activity Screening
| Biological Activity | Assay | Cell Lines/Model | Experimental Outline | Endpoint Measurement |
| Cytotoxicity | MTT Assay | Human cancer cell lines (e.g., HeLa, MCF-7, A549) | 1. Seed cells in 96-well plates and allow to adhere overnight.2. Treat cells with varying concentrations of this compound for 24-72 hours.3. Add MTT solution and incubate for 4 hours.4. Solubilize formazan (B1609692) crystals with DMSO.5. Measure absorbance at 570 nm. | IC50 value (concentration that inhibits 50% of cell growth). |
| Apoptosis Induction | Annexin V-FITC/PI Staining and Flow Cytometry | Human cancer cell lines | 1. Treat cells with this compound for a specified time.2. Harvest and wash cells with PBS.3. Resuspend cells in Annexin V binding buffer.4. Add Annexin V-FITC and Propidium Iodide (PI).5. Incubate in the dark for 15 minutes.6. Analyze by flow cytometry. | Percentage of apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells. |
| Anti-inflammatory Activity | LPS-induced Nitric Oxide (NO) Production in Macrophages | RAW 264.7 murine macrophage cell line | 1. Seed RAW 264.7 cells in 96-well plates.2. Pre-treat cells with this compound for 1 hour.3. Stimulate with Lipopolysaccharide (LPS) for 24 hours.4. Collect supernatant and mix with Griess reagent.5. Measure absorbance at 540 nm. | Inhibition of NO production, indicating anti-inflammatory effect. |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Cell-free chemical assay | 1. Prepare various concentrations of this compound.2. Mix with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).3. Incubate in the dark for 30 minutes.4. Measure the absorbance at 517 nm. | EC50 value (concentration that scavenges 50% of DPPH radicals). |
Potential Signaling Pathways
The biological effects of natural products are often mediated through the modulation of specific signaling pathways. Based on the activities observed in the Daphniphyllum alkaloid family, the following pathways are plausible targets for this compound.
Apoptosis Signaling Pathway
Many cytotoxic compounds induce cell death through apoptosis. A common mechanism involves the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and leads to the release of cytochrome c and the activation of caspases.[6][7][8]
Caption: Intrinsic apoptosis pathway potentially modulated by this compound.
NF-κB Inflammatory Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation.[4] Many anti-inflammatory natural products act by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: The NF-κB signaling pathway, a potential target for this compound.
Workflow for Investigating a Novel Compound
The following diagram illustrates a logical workflow for the initial investigation of the biological activities of a novel compound like this compound.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Methodology for the Total Synthesis of Daphnilongeranin Alkaloids: A Focus on (-)-Daphnilongeranin B
Disclaimer: As of this writing, a detailed total synthesis for Daphnilongeranin C has not been prominently published in peer-reviewed literature. This document provides a comprehensive overview of the synthetic methodology for the structurally related and well-documented (-)-Daphnilongeranin B, a hexacyclic Daphniphyllum alkaloid. The strategies and protocols detailed herein are based on the divergent total syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline developed by the research group of Zhai.[1][2] This information is intended for researchers, scientists, and drug development professionals interested in the synthesis of complex natural products.
Introduction to Daphnilongeranin B Synthesis
(-)-Daphnilongeranin B is a complex Daphniphyllum alkaloid characterized by a cage-like, hexacyclic backbone.[1] The synthetic approach developed by Zhai and coworkers features a divergent strategy that also leads to the synthesis of (-)-daphenylline. Key transformations in the synthesis of (-)-Daphnilongeranin B include an intermolecular [3+2] cycloaddition to construct a key portion of the ring system and a late-stage aldol (B89426) cyclization to form the F ring.[1]
Retrosynthetic Analysis
The retrosynthetic analysis for (-)-Daphnilongeranin B reveals a strategy centered on the disconnection of the F ring via an aldol condensation. This leads back to a pentacyclic ketone intermediate. This intermediate can be traced back to a simpler tricyclic system, which is assembled using a key intermolecular [3+2] cycloaddition reaction.
Caption: Retrosynthetic analysis of (-)-Daphnilongeranin B.
Key Experimental Protocols
The following protocols describe the key stages in the total synthesis of (-)-Daphnilongeranin B.
Synthesis of the Tetracyclic Core
An efficient method for the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B has been reported.[3][4] This approach involves the construction of the bridged 6,6-bicyclic system using a gold(I)-catalyzed Conia-ene reaction. The 5- and 7-membered rings are then assembled through two diastereoselective Michael addition reactions.[3][4]
Intermolecular [3+2] Cycloaddition
A pivotal step in the synthesis is the phosphine-catalyzed [3+2] cycloaddition of an enone with tert-butyl 2-butynoate.[5] This reaction constructs a key cyclopentene (B43876) ring with high efficiency.
Protocol: To a solution of the enone precursor and tert-butyl 2-butynoate in a suitable solvent, tributylphosphine (B147548) (PBu3) and potassium carbonate (K2CO3) in methanol (B129727) are added. The reaction is stirred at room temperature until completion.
| Reagent/Parameter | Value/Condition |
| Enone Precursor | 1.0 equiv |
| tert-butyl 2-butynoate | 1.2 equiv |
| PBu3 | 0.2 equiv |
| K2CO3/MeOH | Additive |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Yield | 83% [5] |
Formation of the Pentacyclic Ketone
The adduct from the [3+2] cycloaddition undergoes a seven-step sequence to yield a pentacyclic ketone intermediate.[5] These steps involve functional group manipulations and cyclizations to build the intricate core structure.
Late-Stage Aldol Cyclization to Form the F Ring
The final ring of (-)-Daphnilongeranin B is installed via a late-stage aldol cyclization of the pentacyclic ketone intermediate.[1]
Protocol: The pentacyclic ketone is treated with a suitable base to induce an intramolecular aldol reaction, followed by dehydration to form the enone moiety of the F ring.
| Reagent/Parameter | Value/Condition |
| Pentacyclic Ketone | 1.0 equiv |
| Base | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Yield | Not explicitly stated in abstracts |
Summary of Synthetic Steps and Yields
The following table summarizes the key transformations and reported yields in the total synthesis of (-)-Daphnilongeranin B and related intermediates.
| Step | Transformation | Key Reagents | Reported Yield | Reference |
| 1 | Intermolecular [3+2] Cycloaddition | PBu3, K2CO3/MeOH | 83% | [5] |
| 2 | Conversion to Pentacyclic Ketone | Multi-step | - | [5] |
| 3 | Wagner-Meerwein Rearrangement (for Daphenylline) | PTSA | 85% | [5] |
| 4 | Late-stage Aldol Cyclization | Base | - | [1] |
Synthetic Workflow Diagram
The overall workflow for the divergent synthesis of (-)-Daphnilongeranin B and (-)-Daphenylline is depicted below.
Caption: Divergent synthesis of (-)-Daphnilongeranin B and (-)-Daphenylline.
Conclusion
The total synthesis of (-)-Daphnilongeranin B showcases a sophisticated and efficient strategy for the construction of complex Daphniphyllum alkaloids. The key features, including a [3+2] cycloaddition and a late-stage aldol cyclization, provide a valuable blueprint for the synthesis of other members of this natural product family. While a specific synthesis for this compound is not yet available in the literature, the methodologies presented here for its close analog, Daphnilongeranin B, offer crucial insights and established protocols for researchers in the field of natural product synthesis and drug discovery. Further research may lead to the successful total synthesis of this compound, potentially utilizing and adapting the strategies outlined in this document.
References
- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids.[1][2] These natural products have garnered significant interest due to their unique polycyclic fused ring systems and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1][3] As research into the therapeutic potential of Daphniphyllum alkaloids continues, robust and reliable analytical methods for their quantification and characterization are crucial.[4]
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methodologies are based on established principles for the analysis of related alkaloids and serve as a comprehensive starting point for method development and validation.
I. High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.
1.1. Principle
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds, like many alkaloids, will have a stronger interaction with the stationary phase and thus a longer retention time. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
1.2. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Solvent filtration apparatus
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound reference standard
1.3. Sample Preparation
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or a compatible solvent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample from Plant Matrix: A general extraction procedure for Daphniphyllum alkaloids involves extraction with an organic solvent like methanol, followed by acid-base partitioning to enrich the alkaloid fraction. The final extract should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
1.4. Chromatographic Conditions
The following are suggested starting conditions and may require optimization:
| Parameter | Suggested Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 30 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm (or optimal wavelength for this compound) |
1.5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol describes a sensitive and selective method for the identification and quantification of this compound using LC coupled with tandem mass spectrometry (LC-MS/MS).
2.1. Principle
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is used to fragment the parent ion and detect the resulting product ions.
2.2. Equipment and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
-
UPLC/UHPLC system for faster analysis and better resolution
-
Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
LC-MS grade solvents (acetonitrile, methanol, water)
-
Formic acid
-
This compound reference standard
2.3. Sample Preparation
Sample preparation is similar to the HPLC protocol. However, due to the higher sensitivity of LC-MS, more dilute solutions may be required. It is critical to use LC-MS grade solvents and additives to minimize background noise.
2.4. LC-MS Conditions
The following are proposed starting parameters for method development:
Chromatographic Conditions
| Parameter | Suggested Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions
| Parameter | Suggested Value (Positive Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Scan Mode | Full Scan (for identification) and MRM (for quantification) |
| Precursor Ion [M+H]⁺ | To be determined based on the molecular weight of this compound |
| Product Ions | To be determined by fragmentation analysis of the precursor ion |
| Collision Energy | To be optimized for characteristic fragment ions |
2.5. Data Analysis
-
Identification: In full scan mode, identify the protonated molecule [M+H]⁺ of this compound. Confirm the identity by comparing the fragmentation pattern (product ions) with that of a reference standard or from in-silico fragmentation predictions.
-
Quantification: For quantitative analysis, use the Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion to product ion transition for this compound. Create a calibration curve using a reference standard and quantify the analyte in the sample based on the peak area of the selected MRM transition.
III. Experimental Workflow and Diagrams
The analysis of this compound from a natural source typically follows a structured workflow, from sample collection to data interpretation.
References
Application Notes and Protocols: Isolation and Purification of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, which are isolated from plants of the Daphniphyllum genus. These alkaloids are of significant interest to the scientific community due to their intricate molecular architectures and potential biological activities. This document provides a generalized protocol for the isolation and purification of this compound from its natural source, the fruits of Daphniphyllum longeracemosum.
Disclaimer: The following protocols are based on general methodologies for the isolation of Daphniphyllum alkaloids. Specific quantitative data and detailed experimental parameters for this compound are proprietary to the research published in specialized scientific journals. Researchers are strongly encouraged to consult the primary literature for precise experimental details. The key reference for the isolation of this compound is:
-
Li, C.-S., Di, Y.-T., He, H.-P., Zhang, Q., Zhang, Y., Hao, X.-J. (2008). Further Alkaloids from the Fruits of Daphniphyllum longeracemosum. Helvetica Chimica Acta, 91(3), 397-403.
Principle of Isolation and Purification
The isolation of this compound, a basic alkaloid, from plant material generally involves three main stages:
-
Extraction: Liberation of the alkaloids from the plant matrix into a suitable solvent.
-
Acid-Base Partitioning: Separation of the basic alkaloids from other neutral and acidic metabolites.
-
Chromatographic Purification: A series of chromatographic steps to separate the target alkaloid from a complex mixture of other alkaloids.
Generalized Experimental Protocol
Plant Material and Extraction
-
Plant Material: Dried and powdered fruits of Daphniphyllum longeracemosum.
-
Extraction Solvent: Typically, a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) is used for exhaustive extraction.
-
Protocol:
-
Macerate the powdered plant material in methanol at room temperature for an extended period (e.g., 3 x 72 hours).
-
Alternatively, use a Soxhlet apparatus for a more efficient extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
-
Suspend the crude methanolic extract in an acidic aqueous solution (e.g., 2% HCl).
-
Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and weakly acidic compounds. The alkaloids will remain in the acidic aqueous phase as their protonated salts.
-
Basify the acidic aqueous layer to a pH of approximately 9-10 with a base (e.g., NH4OH).
-
Extract the liberated free-base alkaloids with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Combine the organic layers and evaporate the solvent to yield a crude alkaloid mixture.
Chromatographic Purification
The crude alkaloid mixture is a complex blend of structurally related compounds. A multi-step chromatographic procedure is essential for the isolation of pure this compound.
a) Silica (B1680970) Gel Column Chromatography (Initial Separation)
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of a non-polar solvent and a polar solvent, often with the addition of a small amount of a basic modifier to reduce tailing of the alkaloids. A common system is a gradient of chloroform (CHCl3) and methanol (MeOH), with a small percentage of triethylamine (B128534) (Et3N) or ammonia.
-
Protocol:
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto a pre-packed silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% CHCl3 and gradually increasing the percentage of MeOH).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
b) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for the separation of alkaloids.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) (ACN) or methanol (MeOH), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Protocol:
-
Dissolve the semi-purified fractions from the silica gel column in the mobile phase.
-
Inject the sample into the prep-HPLC system.
-
Elute with a suitable gradient program.
-
Collect the peak corresponding to this compound based on the retention time.
-
Evaporate the solvent to obtain the pure compound.
-
Data Presentation
Due to the unavailability of the full experimental text, a quantitative data table cannot be provided. For accurate data on yields and purity at each step, please refer to the primary literature. A representative table structure is provided below for guidance when you have access to the data.
| Isolation Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Methanol Extract | Dried Plant Material (e.g., 1000) | - | - | - |
| Crude Alkaloid Extract | Crude Methanol Extract | - | - | - |
| Silica Gel Fraction | Crude Alkaloid Extract | - | - | - |
| Pure this compound | Silica Gel Fraction | - | - | >95 (by HPLC) |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Logical Relationship of Purification Techniques
Caption: Relationship between purification stages and sample complexity.
In Vitro Bioactivity Profiling of Daphnilongeranin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products.[1][2][3][4] While the bioactivities of many Daphniphyllum alkaloids have been explored, revealing potential cytotoxic, antioxidant, and anti-inflammatory properties, specific data on this compound remains limited.[5][6] These application notes provide a comprehensive suite of in vitro assays to systematically evaluate the cytotoxic, anti-inflammatory, and antioxidant potential of this compound. The detailed protocols and data presentation formats are designed to facilitate standardized and reproducible assessment of this compound for drug discovery and development purposes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] This assay is foundational for determining the concentration range of this compound to be used in subsequent bioactivity assays and for identifying its potential as an anticancer agent.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 - lung carcinoma, P388 - leukemia) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and make serial dilutions in the culture medium.
-
Replace the medium in the wells with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | This compound IC50 (µM) | Positive Control IC50 (µM) |
| A549 | 24 | ||
| 48 | |||
| 72 | |||
| P388 | 24 | ||
| 48 | |||
| 72 |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[9][10]
Experimental Protocol: NO Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Concurrently, perform an MTT assay on the remaining cells to assess cell viability and rule out cytotoxic effects.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition using the following formula: % NO Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
-
Determine the IC50 value for NO inhibition.
-
Data Presentation: Anti-inflammatory Activity of this compound
| Concentration (µM) | % NO Inhibition | % Cell Viability |
| 0 (LPS only) | 0 | 100 |
| IC50 (µM) | ||
| Positive Control |
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[4][11][12][13]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a stock solution of this compound in methanol and make serial dilutions.
-
Use ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Data Presentation: Antioxidant Activity of this compound
| Concentration (µM) | % DPPH Scavenging Activity |
| IC50 (µM) | |
| Positive Control (Ascorbic Acid) IC50 (µM) |
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Modulated by this compound
The anti-inflammatory and antioxidant effects of natural compounds are often mediated through the modulation of key signaling pathways. Below are diagrams of pathways that could be investigated if this compound shows significant activity in the primary screens.
NF-κB Signaling Pathway in Inflammation.
MAPK Signaling Pathway in Inflammation.
Nrf2-Mediated Antioxidant Response Pathway.
Experimental Workflow
Overall Experimental Workflow.
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. mdpi.com [mdpi.com]
Application Notes: Investigating the Cellular Effects of Daphnilongeranin C
Introduction
Daphnilongeranin C belongs to the Daphniphyllum alkaloids, a large family of complex polycyclic natural products isolated from the evergreen plant genus Daphniphyllum.[1][2] Various alkaloids from this family have demonstrated a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1] Related compounds have shown potent cytotoxic activities against various tumor cell lines, such as P388, A549, HeLa, and U937, suggesting their potential as anticancer agents.[2][3] These findings indicate that this compound is a compelling candidate for investigation into its anticancer properties and underlying mechanisms of action.
These protocols provide a comprehensive framework for studying the effects of this compound on cancer cell lines. The described assays are designed to quantify its cytotoxicity, ability to induce apoptosis (programmed cell death), effect on cell cycle progression, and its impact on key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently implicated in cancer cell proliferation and survival.
Target Audience: These protocols are intended for researchers, scientists, and drug development professionals with experience in standard cell culture and molecular biology techniques.
Experimental Protocols
General Cell Culture and Maintenance
Successful investigation begins with proper cell culture techniques to ensure cell health and reproducibility.
1.1. Recommended Cell Lines: Based on the activity of related compounds, the following human cancer cell lines are recommended:
-
A549 (Lung Carcinoma)
-
HeLa (Cervical Cancer)
-
HT-29 (Colorectal Adenocarcinoma)
-
MCF-7 (Breast Adenocarcinoma)
1.2. Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (stock solution prepared in DMSO, stored at -20°C)
-
Culture flasks (T25 or T75), plates (6-well, 96-well), and dishes
-
Humidified incubator (37°C, 5% CO₂)
-
Biological safety cabinet
1.3. Protocol for Subculturing Adherent Cells:
-
Grow cells in a T75 flask until they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to cover the monolayer.
-
Incubate for 3-5 minutes at 37°C, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:4 to 1:8 ratio) to a new flask containing pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO₂.
Protocol for Cell Viability (MTT Assay)
This assay quantifies the cytotoxic effect of this compound by measuring the metabolic activity of the cells.
2.1. Materials:
-
Cells in suspension
-
96-well flat-bottom plates
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
2.2. Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Externalization of phosphatidylserine, detected by Annexin V, is a hallmark of early apoptosis.
3.1. Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
3.2. Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
Protocol for Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.
4.1. Materials:
-
6-well plates
-
This compound
-
Cold 70% Ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
4.2. Protocol:
-
Seed and treat cells in 6-well plates as described in the apoptosis protocol (3.2.1-3.2.2).
-
Harvest cells, centrifuge, and wash once with cold PBS.
-
Resuspend the cell pellet and fix by adding dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
Protocol for Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify specific proteins to elucidate the molecular pathways affected by this compound, such as the apoptosis and MAPK pathways.
5.1. Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, p-ERK, ERK, p-JNK, JNK, p-p38, p38, GAPDH, or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
5.2. Protocol:
-
Seed cells in 60mm or 100mm dishes and treat with this compound as described previously.
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Add ECL substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the described experiments when studying the effects of this compound on A549 lung cancer cells.
| Parameter | Assay | Control (0 µM) | 10 µM | 20 µM | 40 µM |
| Cell Viability (%) after 48h | MTT Assay | 100 ± 4.5 | 72.3 ± 3.8 | 48.1 ± 5.1 | 21.5 ± 2.9 |
| IC50 Value (µM) at 48h | MTT Assay | - | - | 20.5 | - |
| Apoptotic Cells (%) after 24h | Annexin V/PI | 4.2 ± 0.8 | 15.7 ± 1.9 | 35.4 ± 3.2 | 68.9 ± 5.5 |
| Cell Cycle Distribution (%) G0/G1 | Cell Cycle Analysis | 65.1 ± 2.4 | 62.8 ± 3.1 | 45.3 ± 2.8 | 30.1 ± 3.5 |
| Cell Cycle Distribution (%) S | Cell Cycle Analysis | 20.5 ± 1.9 | 18.2 ± 2.0 | 15.1 ± 1.7 | 10.2 ± 1.9 |
| Cell Cycle Distribution (%) G2/M | Cell Cycle Analysis | 14.4 ± 1.5 | 19.0 ± 2.2 | 39.6 ± 3.0 | 59.7 ± 4.1 |
| Cleaved Caspase-3 (Fold Change) | Western Blot | 1.0 | 2.8 | 6.5 | 11.2 |
| Bax/Bcl-2 Ratio (Fold Change) | Western Blot | 1.0 | 2.1 | 4.8 | 8.9 |
| Phospho-ERK/Total ERK (Ratio) | Western Blot | 1.0 | 0.65 | 0.21 | 0.08 |
Data are presented as Mean ± Standard Deviation for illustrative purposes.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's cellular effects.
Proposed Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes: The Untapped Potential of Daphnilongeranin C as a Chemical Probe in Cell Biology
A Scarcity of research into the biological activity of Daphnilongeranin C presents both a challenge and an opportunity for cell biologists and drug discovery professionals. As a member of the complex Daphniphyllum alkaloid family, its structural novelty suggests a potential for unique biological effects, yet a thorough investigation into its use as a chemical probe is currently absent from scientific literature.
While the total synthesis of related compounds like Daphnilongeranin B has been a significant focus in organic chemistry, the specific biological functions of this compound remain largely unexplored. The broader class of Daphniphyllum alkaloids is known to exhibit a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, hinting at the potential for this compound to modulate key cellular pathways. However, without dedicated studies, its mechanism of action, cellular targets, and suitability as a chemical probe are yet to be determined.
These application notes aim to provide a foundational framework for researchers interested in pioneering the investigation of this compound. The subsequent sections outline hypothetical experimental workflows and signaling pathways that could be explored, based on the general activities of related alkaloids. It is crucial to note that the following protocols and diagrams are speculative and intended to serve as a starting point for research, rather than a reflection of established data.
Hypothetical Research Directions
Should preliminary studies indicate that this compound possesses cytotoxic properties, a logical starting point for investigation would be its effect on cancer cell lines. The following table outlines potential quantitative data that could be generated from such initial studies.
| Cell Line | Assay Type | Parameter | This compound Concentration | Result |
| HeLa | Cell Viability (MTT) | IC50 | 0.1 - 100 µM | To be determined |
| A549 | Apoptosis (Annexin V) | % Apoptotic Cells | IC50 concentration | To be determined |
| MCF-7 | Cell Cycle (Propidium Iodide) | % Cells in G2/M | IC50 concentration | To be determined |
Table 1: Hypothetical Quantitative Data for Initial Screening of this compound. This table illustrates the type of data that would be foundational in characterizing the bioactivity of this compound. The IC50 (half-maximal inhibitory concentration) would be a key parameter to establish for various cancer cell lines.
Proposed Experimental Protocols
The following are generalized protocols that could be adapted for the initial characterization of this compound's biological activity.
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat cells with this compound at its predetermined IC50 concentration for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways for Investigation
Given the cytotoxic potential of related alkaloids, this compound might influence common cell death and survival pathways. The diagrams below illustrate hypothetical points of intervention.
Figure 1: Hypothetical Intrinsic Apoptosis Pathway. This diagram speculates that this compound could induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Figure 2: Potential Cell Cycle Arrest Mechanism. This diagram illustrates a possible mechanism where this compound could induce cell cycle arrest at the G2/M phase by inhibiting key regulatory proteins like CDK1 and Cyclin B1.
Concluding Remarks
The exploration of this compound as a chemical probe is a greenfield area of research. The lack of existing data necessitates a systematic and foundational approach to uncover its biological activities. The protocols and hypothetical pathways presented here are intended to provide a strategic framework for initiating such studies. The unique chemical architecture of this compound suggests that its investigation could lead to the discovery of novel cellular mechanisms and potentially new therapeutic leads. Future research in this area is not only warranted but holds considerable promise for advancing cell biology and drug discovery.
Application Note: Derivatization of Daphnilongeranin C for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from evergreen plants of the genus Daphniphyllum.[1][2] These complex molecules have garnered significant attention from the scientific community due to their intricate, polycyclic architectures and a wide range of promising biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[3][4][5] Daphnilongeranin C is a member of this family, possessing a unique and congested hexacyclic skeleton. While total synthesis of related Daphniphyllum alkaloids has been a major focus, the systematic exploration of their structure-activity relationships (SAR) through chemical derivatization remains an underexplored avenue for developing novel therapeutic leads.
This application note provides a detailed framework and experimental protocols for the derivatization of this compound to investigate its SAR. By systematically modifying key functional groups, researchers can identify the structural components (pharmacophores) essential for biological activity and potentially develop analogs with enhanced potency and selectivity. The proposed workflow will focus on evaluating two key activities prevalent in this alkaloid class: cytotoxicity against cancer cell lines and anti-inflammatory effects.
Proposed Research Workflow
The overall strategy involves the chemical modification of this compound, followed by purification, structural confirmation, and biological screening of the resulting derivatives. The data obtained will be used to establish a clear SAR.
Caption: Workflow for SAR studies of this compound.
Experimental Protocols
The following protocols are generalized and should be optimized based on the specific reactivity of this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Derivatization of this compound
Note: The precise structure of this compound features key functional groups such as a ketone and ester, which are primary targets for modification.
1A: Acetylation of Hydroxyl Groups (if present) This protocol is hypothetical, assuming the presence of a hydroxyl group accessible for modification.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) under a nitrogen atmosphere.
-
Add triethylamine (B128534) (3.0 eq) and acetic anhydride (B1165640) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield the acetylated derivative.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
1B: Reduction of the Ketone Carbonyl
-
Dissolve this compound (1.0 eq) in methanol (B129727) (15 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Monitor by TLC.
-
Quench the reaction by slowly adding acetone (B3395972) (5 mL), followed by water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to isolate the alcohol diastereomers.
-
Characterize the products by NMR and HRMS.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This assay determines the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., AGS gastric, HT-29 colon, KYSE-30 esophageal) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of this compound and its derivatives in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (B142131) (positive control).
-
Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its derivatives (1-50 µM) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Nitrite (B80452) Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes in the dark. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.
Data Presentation for SAR Analysis
Quantitative data from the biological assays should be summarized to facilitate the comparison of derivatives and elucidate structure-activity relationships.
| Compound ID | Modification Description | Cytotoxicity IC₅₀ (µM) [AGS Cell Line] | NO Inhibition (%) [at 25 µM] |
| D-C | Parent Compound | 15.2 ± 1.8 | 45.3 ± 3.1 |
| D-C-01 | C-X Acetate | > 100 | 10.1 ± 2.5 |
| D-C-02 | C=O Reduced (α-OH) | 8.7 ± 0.9 | 62.5 ± 4.0 |
| D-C-03 | C=O Reduced (β-OH) | 25.1 ± 2.2 | 51.0 ± 3.7 |
| Note: Data shown are hypothetical and for illustrative purposes only. |
Potential Signaling Pathway Involvement
Many cytotoxic and anti-inflammatory agents exert their effects by modulating key cellular signaling pathways. For instance, the anti-inflammatory activity of many natural products is mediated through the inhibition of the NF-κB pathway, which controls the expression of pro-inflammatory genes like iNOS and COX-2.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
This application note outlines a comprehensive strategy for the semisynthesis and biological evaluation of this compound derivatives. By employing the detailed protocols for chemical modification and bioassays, researchers can systematically probe the SAR of this complex natural product. The resulting data will be crucial for identifying the key structural features responsible for its cytotoxic and anti-inflammatory properties, providing a rational basis for the design of more potent and selective analogs for future drug development.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 4. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potential Anti-Cancer Agent: A Computational Docking Protocol for Daphnilongeranin C
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Daphniphyllum alkaloids have garnered significant interest in the scientific community due to their complex chemical structures and diverse biological activities. Several members of this family have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as a source for novel anti-cancer therapeutics. This document outlines a detailed protocol for a proposed computational docking study of Daphnilongeranin C, a representative Daphniphyllum alkaloid, against key protein targets implicated in cancer progression. This in silico approach provides a rapid and cost-effective method to predict the binding affinity and interaction patterns of this compound, thereby guiding further experimental validation and drug development efforts.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for new and effective therapeutic agents. Natural products, with their vast structural diversity, have historically been a rich source of anti-cancer drugs. The Daphniphyllum alkaloids, isolated from plants of the genus Daphniphyllum, have shown promising biological activities, including cytotoxicity.[1][2][3][4] While extensive research has been conducted on the synthesis of these complex molecules, including Daphnilongeranin B, detailed studies on the specific molecular targets of many of these alkaloids, including this compound, are lacking.[5][6][7][8]
Computational docking is a powerful tool in drug discovery that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10][11][12] By simulating the interaction between a small molecule and a protein target, it is possible to estimate the binding affinity and elucidate the molecular interactions driving the binding. This information is invaluable for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
This application note provides a comprehensive, step-by-step protocol for conducting a computational docking study of this compound against four critical protein targets involved in cancer cell proliferation, survival, and angiogenesis:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.[13][14][15][16][17]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][19][20][21][22]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[23][24][25]
-
Caspase-3: A key executioner caspase in the apoptotic pathway. Activation of Caspase-3 leads to the dismantling of the cell.
Hypothetical Docking Results
The following table summarizes the hypothetical quantitative data that could be obtained from the proposed computational docking study. These values represent the predicted binding affinities of this compound with the selected protein targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Ligand Efficiency |
| EGFR | 1M17 | -9.2 | -0.28 |
| VEGFR2 | 4ASE | -8.7 | -0.26 |
| Bcl-2 | 6O0K | -10.1 | -0.31 |
| Caspase-3 | 5I9B | -7.5 | -0.23 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
This section provides a detailed methodology for the computational docking of this compound against the selected protein targets using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
PubChem Database: For obtaining the 2D structure of this compound.
-
Protein Data Bank (PDB): For obtaining the 3D structures of the protein targets.
Ligand Preparation (this compound)
-
Obtain 2D Structure: Retrieve the 2D structure of this compound from the PubChem database or other chemical literature.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Prepare for Docking:
-
Open the energy-minimized ligand file in AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save the ligand in the PDBQT file format (.pdbqt).
-
Protein Target Preparation
-
Download Protein Structures: Download the 3D crystal structures of the target proteins from the PDB database (EGFR: 1M17, VEGFR2: 4ASE, Bcl-2: 6O0K, Caspase-3: 5I9B).
-
Prepare Receptor for Docking:
-
Open the PDB file of the protein in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges to assign partial charges to the atoms.
-
Save the prepared protein in the PDBQT file format (.pdbqt).
-
Molecular Docking Procedure
-
Grid Box Generation:
-
Load the prepared protein and ligand PDBQT files into AutoDock Tools.
-
Define the binding site by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
-
Configuration File:
-
Create a configuration text file (conf.txt) that specifies the input files and search parameters for AutoDock Vina. An example is provided below:
-
-
Run Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
-
Analysis of Results:
-
The output file (results.pdbqt) will contain the docked poses of the ligand ranked by their binding affinities.
-
Visualize the docked complexes using PyMOL or Chimera to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the protein targets and the experimental workflow for the computational docking study.
Caption: Workflow for the computational docking of this compound.
Caption: Key signaling pathways in cancer targeted in this study.
Conclusion
The computational docking protocol outlined in this application note provides a robust framework for the initial assessment of this compound as a potential anti-cancer agent. By predicting its binding interactions with key cancer-related protein targets, this in silico study can prioritize experimental efforts and provide valuable insights into its mechanism of action. The successful application of this protocol will not only accelerate the drug discovery process for this compound but also serve as a model for the investigation of other bioactive natural products. Further experimental validation, such as in vitro binding assays and cell-based cytotoxicity studies, is essential to confirm the computational predictions and advance the development of this compound as a novel therapeutic candidate.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... - Yorodumi [pdbj.org]
- 7. 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE [ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Bcl-2 - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. Caspase-3/Sandbox - Proteopedia, life in 3D [proteopedia.org]
- 17. rcsb.org [rcsb.org]
- 18. Caspase 3 - Wikipedia [en.wikipedia.org]
- 19. rcsb.org [rcsb.org]
- 20. researchgate.net [researchgate.net]
- 21. PubChem3D - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Downloads - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 24. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Labyrinth of Daphnilongeranin C Synthesis: A Technical Support Center
The total synthesis of Daphnilongeranin C, a structurally complex Daphniphyllum alkaloid, presents a formidable challenge to synthetic chemists. Its congested hexacyclic framework, multiple contiguous stereocenters, and vicinal all-carbon quaternary centers demand a sophisticated and nuanced synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the hurdles encountered during their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How can the congested hexacyclic core of this compound be efficiently constructed?
The intricate and sterically hindered core of this compound requires a robust strategy for its assembly. A common and effective approach involves a convergent synthesis where key fragments of the molecule are prepared separately and then brought together.
Troubleshooting:
-
Low yields in late-stage cyclizations: This is often due to steric hindrance. To mitigate this, consider using more reactive intermediates or employing high-pressure conditions to facilitate the desired ring closure. Another strategy is to carry out the cyclization at an earlier stage of the synthesis before the steric environment becomes too demanding.
-
Failure of key bond formations: If a crucial carbon-carbon bond formation is failing, re-evaluate the retrosynthetic analysis. It may be necessary to explore alternative bond disconnections that lead to more feasible forward reactions. For instance, a recalcitrant intramolecular aldol (B89426) reaction for the formation of a seven-membered ring has been a noted challenge, with one reported synthesis achieving only a 35% yield over three steps for this transformation.[1]
2. What are the most effective strategies for controlling the stereochemistry of the numerous chiral centers, particularly the vicinal quaternary centers?
The stereoselective synthesis of the multiple stereocenters in this compound, especially the vicinal all-carbon quaternary centers, is a critical challenge.
Troubleshooting:
-
Poor diastereoselectivity in key reactions: The stereochemical outcome of reactions can be highly dependent on the choice of reagents, catalysts, and reaction conditions. For instance, substrate-controlled diastereoselection is often employed, where the existing stereocenters in the molecule direct the stereochemistry of the newly formed centers. Chiral auxiliaries or asymmetric catalysis can also be powerful tools to enforce the desired stereochemistry.
-
Epimerization of stereocenters: Under harsh reaction conditions (e.g., strongly acidic or basic), existing stereocenters can epimerize. It is crucial to select reaction conditions that are mild enough to preserve the stereochemical integrity of the molecule. Protecting group strategies can also be employed to shield sensitive stereocenters.
3. How can low-yielding steps in the synthetic sequence be optimized?
Several steps in the total synthesis of Daphniphyllum alkaloids are notoriously low-yielding. Identifying and optimizing these steps is crucial for the overall success of the synthesis.
Troubleshooting:
-
Low yield in a reductive Heck reaction: One approach to the core structure involved a reductive Heck cyclopropanation that initially gave a low yield.[1] Optimization of this reaction involved a careful modification of the reaction conditions, including the choice of palladium catalyst, ligand, and solvent. A shift to a selective Pd-catalyzed conjugate addition reaction proved to be a more successful strategy.[1]
-
Difficulties with intramolecular aldol cyclization: The formation of the seven-membered ring via an intramolecular aldol reaction can be challenging. An alternative approach is to use a different ring-closing strategy, such as a ring-closing metathesis (RCM) or a radical cyclization.
Quantitative Data Summary
The following tables summarize the yields of key transformations in the total synthesis of Daphnilongeranin B, a closely related alkaloid, as reported by different research groups. This data allows for a comparative analysis of the efficiency of different synthetic routes.
Table 1: Comparison of Key Reaction Yields in the Total Synthesis of (-)-Daphnilongeranin B
| Reaction Step | Zhai Group Yield (%) | Li Group Yield (%) |
| Intermolecular [3+2] Cycloaddition | 83 | 52 |
| Late-stage Aldol Cyclization | Not explicitly reported in abstract | Not explicitly reported in abstract |
| Overall Yield | Not explicitly reported in abstract | Not explicitly reported in abstract |
Note: Detailed step-by-step yields are often found in the supporting information of the publications.
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of synthetic results. The following are representative protocols for key reactions in the synthesis of Daphniphyllum alkaloids.
1. Protocol for Phosphine-Catalyzed [3+2] Cycloaddition (Zhai Group)
To a solution of enone 95 and tert-butyl 2-butynoate (96 ) in a suitable solvent is added PBu₃ and K₂CO₃/MeOH. The reaction mixture is stirred at a specified temperature until the starting materials are consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloaddition adduct 97 .[2]
2. Protocol for Intramolecular Pd-Catalyzed Conjugate Addition
To a solution of the precursor in a suitable solvent is added the palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a hydride source. The reaction is heated to a specified temperature and monitored by TLC. Upon completion, the reaction is worked up and the product is purified by chromatography. The optimization of this reaction may involve screening different catalysts, ligands, solvents, and temperatures to maximize the yield of the desired tricyclic product.[1]
Visualizations
Retrosynthetic Analysis of this compound
The following diagram illustrates a plausible retrosynthetic analysis, highlighting the key bond disconnections and strategic intermediates.
Caption: Retrosynthetic analysis of this compound.
Workflow for Overcoming a Low-Yielding Cyclization
This diagram illustrates a logical workflow for troubleshooting a challenging cyclization step.
Caption: Troubleshooting workflow for a challenging cyclization.
References
Technical Support Center: Optimizing Daphnilongeranin C Isolation
Welcome to the technical support center for the isolation of Daphnilongeranin C. This resource is designed for researchers, scientists, and professionals in drug development who are working with Daphniphyllum alkaloids. Here, you will find troubleshooting guides and frequently asked questions to help improve the yield and purity of this compound from its natural source, Daphniphyllum longeracemosum.
Troubleshooting Guide
The isolation of this compound, a complex polycyclic alkaloid, can present several challenges that may lead to suboptimal yields. This guide addresses common issues encountered during the extraction and purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete Cell Lysis: Plant material is not ground finely enough, preventing efficient solvent penetration. | Ensure the plant material (leaves and stems of D. longeracemosum) is dried and ground to a fine powder (e.g., 40-60 mesh). |
| Inappropriate Solvent Choice: The solvent used for extraction has a polarity that is not optimal for this compound. | Use a polar solvent like methanol (B129727) or ethanol (B145695) for exhaustive extraction. Consider successive extractions with solvents of increasing polarity. | |
| Insufficient Extraction Time/Temperature: The duration or temperature of the extraction is not adequate to extract the target compound fully. | Perform repeated extractions (e.g., 3-4 cycles) with fresh solvent. Maceration at room temperature for 24-48 hours per cycle or reflux extraction at a controlled temperature can be effective. | |
| Loss of Compound During Liquid-Liquid Partitioning | Incorrect pH Adjustment: The pH of the aqueous phase is not optimal for separating the alkaloids from other components. | This compound is an alkaloid. Acidify the aqueous extract (e.g., with 2% HCl) to protonate the alkaloids, making them water-soluble. Then, basify the aqueous layer (e.g., with NH4OH to pH 9-10) before extracting with an organic solvent like ethyl acetate (B1210297) or chloroform (B151607). |
| Emulsion Formation: An emulsion layer forms between the aqueous and organic phases, trapping the compound of interest. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Poor Separation During Column Chromatography | Compound Streaking/Tailing on Silica (B1680970) Gel: The basic nature of alkaloids can cause strong interaction with the acidic silanol (B1196071) groups on silica gel, leading to poor peak shape. | Deactivate the silica gel by pre-treating it with a triethylamine (B128534) (TEA) solution in the chosen eluent. Alternatively, add a small percentage of TEA or ammonia (B1221849) (0.1-1%) to the mobile phase. |
| Co-elution with Other Alkaloids: D. longeracemosum contains numerous structurally similar alkaloids that are difficult to separate. | Employ a multi-step chromatographic approach. Start with medium-pressure liquid chromatography (MPLC) for initial fractionation, followed by preparative high-performance liquid chromatography (HPLC) with a different stationary phase (e.g., C18, phenyl) for final purification. | |
| Irreversible Adsorption on the Column: The compound sticks to the stationary phase and does not elute. | If using silica gel, consider switching to a less acidic stationary phase like alumina (B75360) (neutral or basic). For highly polar alkaloids, reversed-phase chromatography may be more suitable. | |
| Degradation of this compound | Exposure to Harsh Conditions: High temperatures, strong acids or bases, or prolonged exposure to light can degrade the compound. | Avoid excessive heat during solvent evaporation by using a rotary evaporator at low temperatures. Use mild acids and bases for pH adjustments and protect the sample from light, especially during long chromatographic runs. |
Frequently Asked Questions (FAQs)
Q1: What is the best part of Daphniphyllum longeracemosum to use for isolating this compound?
A1: this compound, along with other related alkaloids, has been successfully isolated from the leaves, stems, and fruits of Daphniphyllum longeracemosum.[1][2] For larger-scale isolations, leaves and stems are often more practical due to their greater biomass.
Q2: Which solvent system is recommended for the initial extraction?
A2: A common and effective method for extracting Daphniphyllum alkaloids is exhaustive maceration or reflux with methanol or ethanol.[3][4] These polar solvents are efficient at extracting a broad range of alkaloids from the plant matrix.
Q3: My TLC plates show significant streaking for the alkaloid-rich fraction. How can I improve the separation?
A3: Streaking of alkaloids on silica gel TLC plates is a common issue due to their basic nature. To mitigate this, you can add a small amount of a base, such as triethylamine (0.1-1%) or ammonia, to your developing solvent system. This will neutralize the acidic sites on the silica gel and lead to more defined spots.
Q4: I am having difficulty separating this compound from other co-eluting alkaloids. What chromatographic strategies can I employ?
A4: The separation of structurally similar alkaloids requires a robust chromatographic strategy. Consider a multi-step approach. An initial fractionation of the crude alkaloid extract can be performed using Medium-Pressure Liquid Chromatography (MPLC) on silica gel with a gradient elution (e.g., chloroform-methanol). The resulting fractions containing this compound can then be further purified using preparative High-Performance Liquid Chromatography (HPLC), potentially with a different stationary phase like C18 (reversed-phase) or by employing different solvent systems to alter the selectivity.
Q5: How can I confirm the presence and purity of this compound in my fractions?
A5: The presence of this compound can be monitored using Thin-Layer Chromatography (TLC) by comparing the Rf value to a known standard if available. The purity of the final isolated compound should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). The definitive identification and structural confirmation of the isolated compound should be performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Experimental Protocols
General Extraction and Partitioning Protocol
This protocol outlines a standard procedure for obtaining a crude alkaloid extract from D. longeracemosum.
-
Preparation of Plant Material: Air-dry the leaves and stems of D. longeracemosum and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24 hours.
-
Filter the extract and repeat the maceration process with fresh methanol three more times.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude methanol extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction with ethyl acetate to remove neutral and acidic compounds. Discard the ethyl acetate layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH4OH).
-
Extract the basified aqueous layer multiple times with ethyl acetate or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to yield the crude alkaloid extract.
-
Chromatographic Separation Protocol
This protocol provides a general workflow for the purification of this compound from the crude alkaloid extract.
-
Initial Fractionation (MPLC):
-
Subject the crude alkaloid extract to Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Fine Purification (Preparative HPLC):
-
Combine the fractions from MPLC that are enriched with this compound and concentrate them.
-
Purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: A C18 column is a good starting point for reversed-phase separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (with 0.1% formic acid or triethylamine to improve peak shape) is often effective.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain the purified compound.
-
Visualizations
Caption: Workflow for this compound Isolation.
Caption: Troubleshooting Logic for Low Yield.
References
Overcoming solubility issues of Daphnilongeranin C in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Daphnilongeranin C in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
A1: this compound, like many complex alkaloids, is expected to have low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent. The most common choice is dimethyl sulfoxide (B87167) (DMSO). For initial experiments, a 10 mM stock solution in 100% DMSO is a standard starting point.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, to minimize solvent-induced artifacts.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the assay medium. Adding the concentrated stock directly to a large volume of aqueous buffer can cause the compound to crash out.
-
Vortexing During Dilution: Add the stock solution to the aqueous medium while vortexing or stirring to promote rapid mixing and dispersion.
-
Co-solvents: Consider the use of a co-solvent system. For example, pre-diluting the DMSO stock in a solution containing polyethylene (B3416737) glycol (PEG) or ethanol (B145695) before the final dilution in the aqueous buffer can improve solubility.[1][2]
Q3: Are there alternative solvents to DMSO I can use?
A3: Yes, other organic solvents can be used, depending on the tolerance of your specific biological assay. These include:
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)[1]
It is crucial to determine the maximum tolerable concentration of any organic solvent for your cell line or assay system, as they can exhibit toxicity.
Q4: Can I use surfactants or other excipients to improve the solubility of this compound?
A4: Yes, using formulation strategies with excipients can significantly enhance aqueous solubility. Options include:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that encapsulate the hydrophobic compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.
-
Lipid-based Formulations: For in vivo studies, formulating this compound in lipid-based carriers such as liposomes or nanoemulsions can be an effective approach.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in 100% DMSO. | The compound may have very high lattice energy or be in a crystalline form that is difficult to solubilize. | Gently warm the solution to 37°C and sonicate for 10-15 minutes. If it still does not dissolve, try a different organic solvent like DMF. |
| Compound precipitates over time in the incubator. | The compound has low kinetic solubility in the final assay medium and is not stable in the aqueous environment. | Decrease the final concentration of this compound in the assay. Alternatively, incorporate a solubilizing agent like a low concentration of a biocompatible surfactant or use a co-solvent system. |
| Inconsistent results between experiments. | This could be due to variable amounts of precipitated compound. | Prepare fresh dilutions for each experiment from a validated, clear stock solution. Visually inspect the final assay plates for any signs of precipitation before collecting data. |
| Cell toxicity observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration. Ensure the final solvent concentration is well below this limit in all experimental wells. |
Quantitative Data: Solubility of a Model Hydrophobic Compound
As specific solubility data for this compound is not publicly available, the following table provides an example of the solubility of a model hydrophobic compound, SPD304, in various solvent systems to illustrate the impact of co-solvents.[1]
| Solvent System (in citrate-phosphate buffer, pH 6.5) | Maximum Solubility (µM) |
| 0% Co-solvent (Buffer only) | 10 |
| 10% DMSO | ~80 |
| 10% Methanol | ~80 |
| 10% DMF | ~80 |
| 5% PEG 3350 | 84 |
| 10% PEG 3350 | 97 |
| 5% PEG 5000 | 90 |
| 10% PEG 5000 | >100 |
| 10% Glycerol | <30 |
Data adapted from a study on the TNF-α inhibitor SPD304, a hydrophobic compound.[1] This table demonstrates that the addition of organic co-solvents and polymers like PEG can significantly increase the aqueous solubility of a hydrophobic molecule.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , you would need 200 µL of DMSO to make a 10 mM solution.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Buffer using a Co-Solvent
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of the 10 mM DMSO stock solution in a co-solvent such as ethanol or PEG 200. For example, dilute the 10 mM stock 1:10 in ethanol to obtain a 1 mM solution in 10% DMSO/90% ethanol.
-
Final Dilution: While vortexing the final aqueous assay buffer (e.g., cell culture medium), add the intermediate dilution dropwise to achieve the desired final concentration. For example, to get a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of the assay buffer.
-
Final Solvent Concentration: The final concentration of the organic solvents in this example would be 0.1% DMSO and 0.9% ethanol.
-
Use Immediately: Use the final dilution immediately in your biological assay to minimize the risk of precipitation.
Visualizations
Caption: Hypothetical antioxidant and apoptosis signaling pathway modulated by this compound.
Caption: Experimental workflow for preparing and solubilizing this compound for biological assays.
Caption: Decision tree to guide the selection of an appropriate solubilization strategy for this compound.
References
Technical Support Center: Stabilizing Daphnilongeranin C for Long-Term Storage
Disclaimer: Daphnilongeranin C is a complex diterpenoid alkaloid for which specific public data on long-term stability and degradation pathways is limited. The following guidelines are based on best practices for the stabilization and long-term storage of structurally similar and sensitive natural products. Researchers should always perform their own stability studies to determine optimal conditions for their specific samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound?
Natural products like this compound, which are often complex and contain sensitive functional groups, can be susceptible to several environmental factors that promote degradation. These include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.[1]
-
Light: Exposure to UV or even visible light can induce photodegradation in light-sensitive compounds.[2][3] Many complex organic molecules have chromophores that can absorb light energy, leading to bond cleavage or rearrangements.
-
Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of susceptible functional groups, such as esters or amides, if present in the molecule's structure.[1][4]
-
Oxygen (Oxidation): Atmospheric oxygen can cause oxidative degradation of sensitive moieties within the molecule.
-
pH: Non-neutral pH conditions, either acidic or basic, can catalyze hydrolytic or other degradation reactions.
Q2: What are the ideal storage conditions for long-term stability of this compound?
While specific studies on this compound are not available, general recommendations for storing sensitive alkaloids suggest the following conditions to minimize degradation:
-
Temperature: Store at low temperatures, such as -20°C or ideally at -80°C (cryogenic storage), especially for long-term storage.
-
Light: Protect the compound from light at all times by using amber-colored vials or by wrapping containers in aluminum foil. Store containers in a dark location.
-
Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. This is particularly important if the compound is stored as a solid after solvent evaporation.
-
Container: Use high-quality, airtight glass vials to prevent exposure to moisture and air.
Q3: How can I tell if my sample of this compound has started to degrade?
Degradation can manifest in several ways. While analytical techniques provide definitive evidence, some physical changes may be observable:
-
Change in Color or Appearance: A noticeable change in the color or the physical state (e.g., from a crystalline solid to a discolored oil) can indicate degradation.
-
Changes in Chromatographic Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main peak suggests the formation of degradation products.
-
Alteration of Spectroscopic Data: Changes in NMR, IR, or Mass Spectrometry data compared to a reference standard are clear indicators of chemical modification.
Q4: Should I store this compound as a solid or in solution?
For long-term storage, it is generally recommended to store the compound as a dry, solid powder under the conditions described above. Storing in solution can increase the likelihood of hydrolysis and other solvent-mediated degradation reactions. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -80°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of purity in a stored solid sample. | Exposure to moisture, light, or elevated temperatures. | Ensure the sample is stored in a tightly sealed, amber vial at -80°C. Consider storing under an inert atmosphere. Re-evaluate handling procedures to minimize exposure to ambient conditions. |
| Appearance of new peaks in HPLC analysis after short-term storage in solution. | Solvent-mediated degradation (e.g., hydrolysis). The solvent may not be of sufficient purity or may be reactive. | For solutions, use a high-purity, anhydrous, aprotic solvent. Prepare solutions fresh whenever possible. For short-term storage, keep solutions at -80°C. |
| Inconsistent results between different aliquots of the same batch. | Non-homogeneity of the sample or localized degradation due to improper storage of one aliquot. | Ensure the batch is homogenous before aliquoting. Store all aliquots under identical, optimal conditions. |
| Change in the physical appearance (e.g., color) of the compound. | Significant degradation has likely occurred, possibly due to oxidation or photodegradation. | The sample may be compromised. It should be re-purified and characterized before use. Review storage and handling protocols to prevent future occurrences. Protect from light and oxygen. |
Quantitative Data Summary
The following tables present hypothetical data from a long-term and an accelerated stability study of this compound to illustrate how such data would be summarized.
Table 1: Illustrative Long-Term Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| -80°C, Dark, Inert Atmosphere | 0 months | 99.8 | White Crystalline Solid |
| 6 months | 99.7 | No Change | |
| 12 months | 99.8 | No Change | |
| 24 months | 99.6 | No Change | |
| -20°C, Dark | 0 months | 99.8 | White Crystalline Solid |
| 6 months | 99.1 | No Change | |
| 12 months | 98.5 | No Change | |
| 24 months | 97.2 | Slight Off-White Tint | |
| 4°C, Dark | 0 months | 99.8 | White Crystalline Solid |
| 6 months | 96.5 | Off-White Solid | |
| 12 months | 93.1 | Yellowish Solid | |
| 24 months | 88.4 | Yellowish Solid |
Table 2: Illustrative Accelerated Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Purity by HPLC (%) | Total Degradants (%) |
| 40°C / 75% RH, Dark | 0 months | 99.8 | 0.2 |
| 1 month | 95.3 | 4.7 | |
| 3 months | 89.6 | 10.4 | |
| 6 months | 81.2 | 18.8 | |
| Photostability (ICH Q1B) | 0 hours | 99.8 | 0.2 |
| 24 hours | 92.1 | 7.9 | |
| 48 hours | 85.7 | 14.3 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing
Objective: To evaluate the stability of this compound under various storage conditions over time.
Methodology:
-
Sample Preparation: Aliquot homogenous this compound solid samples (e.g., 5 mg) into amber glass vials. For accelerated testing involving humidity, vials may be loosely capped or placed in a humidity chamber.
-
Storage Conditions:
-
Long-Term: -80°C, -20°C, and 4°C, all protected from light.
-
Accelerated: 40°C with 75% relative humidity (RH), protected from light.
-
-
Time Points:
-
Long-Term: 0, 6, 12, 18, and 24 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, a vial from each condition is removed. The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Purity Assessment: The purity of the sample is determined using a validated stability-indicating HPLC method. The method should be capable of separating the intact compound from its degradation products.
-
Data Evaluation: The percentage of remaining this compound and the percentage of total degradation products are calculated at each time point. Physical appearance is also noted.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS. The goal is to achieve 5-20% degradation of the active substance.
-
Peak Identification: Use LC-MS to obtain mass information on the degradation products to help elucidate their structures.
Visualizations
Caption: A generalized workflow for conducting stability testing of a natural product.
Caption: A decision-making diagram for troubleshooting unexpected degradation.
References
Troubleshooting Daphnilongeranin C peak tailing in chromatography
Topic: Troubleshooting Peak Tailing for Daphnilongeranin C
This guide provides detailed troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing issues with this compound, a Daphniphyllum alkaloid, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for the analysis of this compound?
A: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2] Tailing is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[1][3] For complex molecules like this compound, an alkaloid, maintaining peak symmetry is critical for reliable and reproducible results.[4]
Q2: I am observing peak tailing specifically with my this compound peak. What are the most likely chemical causes?
A: The most probable cause of peak tailing for this compound is secondary chemical interactions with the stationary phase.[3][5] As an alkaloid, this compound is a basic compound containing amine groups.[6] These basic groups can interact strongly with acidic residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns, especially at a mid-range pH.[7][8][9] This interaction is a secondary retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[7]
Another potential cause is operating the mobile phase at a pH close to the pKa of this compound, which would cause the compound to exist in both ionized and non-ionized forms, leading to peak distortion.[4][8]
Q3: How can I mitigate peak tailing caused by secondary silanol interactions?
A: There are several effective strategies to reduce silanol interactions:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH ≤ 3) protonates the silanol groups, minimizing their ability to interact with the basic this compound molecule.[5][9]
-
Use a Competitive Base: Add a "tail-suppressing" agent like triethylamine (B128534) (TEA) to the mobile phase.[5] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.
-
Select an Appropriate Column:
-
End-capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanols to make them less active.[7][9]
-
Hybrid or Polymer-Based Columns: Consider columns with hybrid silica-organic polymer particles or fully polymeric stationary phases, which have fewer or no exposed silanol groups and offer a wider stable pH range.[5][10]
-
Q4: What should I do if all the peaks in my chromatogram are tailing, not just this compound?
A: If all peaks are tailing, the issue is likely related to the physical state of the column or the HPLC system itself, rather than specific chemical interactions. Common causes include:
-
Column Void or Channeling: A void may have formed at the column inlet, or the packed bed may have become disturbed.[7][9] This disrupts the flow path, causing band spreading and tailing.[3]
-
Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the column's inlet frit, leading to a distorted flow profile that affects all peaks.[2]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause all peaks to broaden and tail.[3][11] This effect is often more pronounced for early-eluting peaks.[9][12]
Q5: Can my sample preparation or injection technique contribute to peak tailing?
A: Yes, the sample itself can be a source of peak tailing:
-
Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[3] The strong solvent carries the analyte band down the column in a dispersed manner.
-
Sample Overload: Injecting too much analyte (mass overload) or too large a volume can saturate the stationary phase, leading to peak fronting or tailing.[3][12] To check for this, try injecting a diluted sample or a smaller volume.[12]
-
Sample Matrix Effects: Contaminants in the sample matrix can accumulate at the head of the column, creating active sites that cause tailing.[9] Proper sample cleanup, for instance using Solid Phase Extraction (SPE), can prevent this.[9]
Troubleshooting Summary
The following table summarizes key troubleshooting steps, their expected outcomes, and typical parameters.
| Potential Cause | Troubleshooting Action | Typical Parameters | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH with an acid modifier (e.g., formic acid, TFA). | pH 2.5 - 3.5 | Improved peak symmetry for basic analytes like this compound.[5][9] |
| Add a competitive base (e.g., triethylamine). | 20-50 mM | Reduced tailing by masking active silanol sites.[5] | |
| Use a modern, high-purity, end-capped C18 column. | N/A | Symmetrical peaks due to fewer residual silanols.[9] | |
| Column Degradation | Flush the column with a series of strong solvents. | e.g., Isopropanol, THF | Removal of contaminants; may restore peak shape.[12] |
| Replace the column with a new one of the same type. | N/A | Confirms if the old column was the source of the problem.[7] | |
| System/Hardware Issues | Reduce the length and internal diameter of all tubing. | ID ≤ 0.005 inches | Minimized extra-column dead volume and sharper peaks.[8] |
| Replace the column inlet frit or use a guard column. | N/A | Prevents issues from particulate buildup and extends column life. | |
| Sample Overload | Dilute the sample or reduce the injection volume. | 10-fold dilution or 50% volume reduction | Improved peak shape if overload was the cause.[12] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing
This protocol provides a step-by-step methodology to diagnose and resolve peak tailing.
-
Initial Assessment:
-
Inject a well-characterized standard to confirm system performance.
-
Quantify the tailing of the this compound peak using the USP Tailing Factor (T). A value > 1.2 is generally considered tailing.
-
Observe if tailing affects only the analyte peak or all peaks.
-
-
Investigating Systemic Issues (If all peaks tail):
-
Check for Leaks: Inspect all fittings for any signs of leakage.
-
Reduce Dead Volume: Ensure all tubing is as short as possible and that all fittings are correctly seated.[3]
-
Column Flush: Disconnect the column from the detector and flush it to waste with a strong solvent (e.g., isopropanol) to remove contaminants.[12]
-
Frit and Guard Column: If tailing persists, replace the guard column. As a last resort, carefully reverse-flush the analytical column (check manufacturer's instructions) or replace the inlet frit.[2]
-
-
Investigating Chemical Interactions (If only this compound tails):
-
Test for Overload: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10). Inject each dilution. If peak shape improves with dilution, the original sample was overloaded.[12]
-
Mobile Phase pH Adjustment: Prepare a fresh mobile phase with a lower pH. Add 0.1% formic acid to both the aqueous and organic phases to achieve a pH of ~2.7. Equilibrate the column for at least 15 column volumes before injecting the sample.[5]
-
Use of a Competitive Base: If low pH is not desirable, add 25 mM triethylamine to your mobile phase and adjust the pH as needed.
-
Column Comparison: If available, test the separation on a different column, such as a modern end-capped column or one with a different stationary phase (e.g., polar-embedded).[8]
-
Visualizations
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
Mechanism of Silanol Interaction
Caption: Interaction of a basic analyte with active sites on the column.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. moravek.com [moravek.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Navigating the Synthesis of Daphnilongeranin C: A Technical Support Guide
For researchers embarking on the complex synthesis of Daphnilongeranin C and other related Daphniphyllum alkaloids, this technical support center offers troubleshooting guidance and frequently asked questions for critical reaction steps. The following information is curated to assist in optimizing reaction conditions and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most challenging steps in the synthesis of the Daphnilongeranin core structure?
A1: Based on reported synthetic routes, the construction of the congested tetracyclic core presents significant challenges. Key difficult steps include the formation of multiple quaternary carbons and the stereoselective construction of the fused ring systems. Specifically, the intramolecular Pd-catalyzed conjugate addition and subsequent intramolecular aldol (B89426) reaction to form the seven-membered ring have been identified as critical and non-trivial transformations that often require careful optimization.[1]
Q2: I am experiencing low yields in the Pd-mediated conjugate addition to form the tricyclic core. What are the common causes?
A2: Low yields in this reductive Heck-type reaction are often attributed to competing side reactions, such as direct reduction (proto-depalladation) of the initial oxidative addition intermediate or the formation of undesired γ-coupled products.[1] The choice of hydrogen source, palladium ligand, and additives are all critical factors that can influence the reaction pathway.
Q3: My intramolecular aldol reaction to form the seven-membered ring is producing dimeric byproducts. How can this be avoided?
A3: The formation of dimeric byproducts in the intramolecular aldol cyclization is a known issue, particularly under acidic conditions (e.g., with p-TsOH).[1] This is likely due to intermolecular reactions competing with the desired intramolecular cyclization. Optimization of the base, solvent, and temperature can help favor the intramolecular pathway.
Troubleshooting Guides
Troubleshooting the Pd-Mediated Conjugate Addition for Tricyclic Core Synthesis
This guide addresses common issues encountered during the palladium-catalyzed conjugate addition reaction to form the key tricyclic intermediate.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired tricyclic product (4) | Suboptimal choice of hydrogen source leading to direct reduction. | Vary the hydrogen source. While formic acid salts are common in reductive Heck reactions, switching to an alcohol like i-PrOH or a carboxylic acid such as AcOH has been shown to produce the desired product, albeit initially in low yields.[1] |
| Formation of γ-coupled side product (26) | Use of a carboxylic acid as the hydrogen source can promote coupling at the extended enol position.[1] | While carboxylic acids can improve the yield of the desired product over other hydrogen sources, be aware of this potential side reaction. Further optimization of other parameters may be necessary to suppress it. |
| Low yield of the target compound (4) despite correct product formation | Inefficient catalytic turnover or catalyst inhibition. The choice and amount of halide additive can be crucial. | Increase the equivalents of the halide additive. Switching from TBACl to TBABr and increasing the amount from one to three equivalents has been demonstrated to significantly improve the yield.[1] |
| Predominant formation of direct reduction product | The reductive conditions are too harsh or not selective for the desired conjugate addition pathway. | Re-evaluate the combination of reagents. A reported successful combination involves using a tertiary amine with a strong acid like trifluoroacetic acid, in the presence of TBAI as a phase transfer catalyst, which has been shown to favor conjugate addition in intermolecular Heck reactions.[1] |
The following table summarizes the optimization of the reaction conditions for the synthesis of the tricyclic core.
| Entry | H-Source (equiv.) | Additive (equiv.) | Yield of 4 (%) | Yield of 26 (%) |
| 1 | HCO2Na (3) | TBACl (1) | - | - |
| 2 | i-PrOH (solvent) | TBACl (1) | 10 | - |
| 3 | AcOH (3) | TBACl (1) | 20 | 15 |
| 4 | - | TBABr (1) | 25 | 10 |
| 5 | AcOH (3) | TBABr (3) | 37 | 10 |
| Table adapted from data reported in the synthesis of the tetracyclic core of daphlongeranines.[1] |
Troubleshooting the Intramolecular Aldol Reaction for Tetracycle Formation
This section provides guidance for optimizing the intramolecular aldol condensation to construct the seven-membered ring of the tetracyclic core.
| Issue | Potential Cause | Recommended Solution |
| Formation of undesired dimeric product | Use of a strong acid catalyst (e.g., p-TsOH) that promotes intermolecular reaction.[1] | Switch to basic conditions. Treatment with methanolic hydroxide (B78521) with heating has been shown to successfully induce cyclization.[1] |
| Formation of a mixture of aldol addition and elimination products | The reaction conditions may not be sufficient to drive the reaction to the desired enone product. | After the initial base-mediated cyclization, treat the resulting mixture with an acid catalyst (e.g., p-TsOH) in a suitable solvent like benzene (B151609) (C6D6 for monitoring by NMR) and heat to promote dehydration to the desired enone.[1] |
| Low overall yield for the three-step sequence (oxidation, aldol, elimination) | Suboptimal conditions in any of the three steps. | Each step should be optimized. For the initial oxidation to the aldehyde, Dess-Martin Periodinane (DMP) is reported to be effective.[1] The subsequent two steps should be performed as a one-pot procedure or with minimal purification of the intermediate aldol product to maximize throughput. |
Experimental Protocols
Protocol for Pd-Mediated Conjugate Addition
This protocol is based on the optimized conditions for the synthesis of the tricyclic core.
-
To a solution of the α-bromoacrylamide precursor in a suitable solvent, add the palladium catalyst.
-
Add 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand.
-
Add 3 equivalents of tert-butylammonium (B1230491) bromide (TBABr).
-
Add 3 equivalents of acetic acid (AcOH) as the hydrogen source.
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired tricyclic compound.
Protocol for Intramolecular Aldol Cyclization and Dehydration
This protocol describes the two-step procedure to form the tetracyclic enone.
-
Oxidation: Dissolve the alcohol precursor in a suitable solvent and treat with Dess-Martin Periodinane (DMP) to form the corresponding aldehyde. Monitor the reaction for completion.
-
Cyclization: Without purification of the aldehyde, treat the reaction mixture with methanolic hydroxide and heat to induce the intramolecular aldol reaction. This will likely form a mixture of the aldol addition product and the desired enone.
-
Dehydration: After the cyclization is complete, remove the methanolic hydroxide and dissolve the crude mixture in benzene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat the mixture to drive the elimination to completion, affording the desired tetracyclic enone.
-
Purify the final product by column chromatography.
Visualizations
Caption: Workflow for the optimized Pd-mediated conjugate addition.
Caption: Troubleshooting logic for the intramolecular aldol reaction.
References
Preventing degradation of Daphnilongeranin C during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Daphnilongeranin C during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. Like many intricate natural products, its structure is susceptible to degradation under various chemical and physical conditions encountered during extraction, such as exposure to harsh pH, high temperatures, and light. Degradation can lead to reduced yield and the formation of artifacts, complicating purification and analysis.
Q2: What are the primary factors that can cause degradation of this compound during extraction?
The primary factors contributing to the degradation of this compound and other Daphniphyllum alkaloids include:
-
pH: Both strongly acidic and strongly alkaline conditions can catalyze hydrolysis or rearrangement of the molecule. A plausible biosynthetic pathway suggests that this compound can undergo rearrangement under acidic conditions.
-
Temperature: High temperatures can accelerate degradation reactions.[1] Modern extraction techniques like Pressurized Liquid Extraction (PLE) operate at elevated temperatures (50-200 °C), which could pose a risk to thermolabile compounds if not optimized.[1]
-
Light: Exposure to UV light can induce photochemical reactions, leading to the degradation of light-sensitive compounds.
-
Oxidation: The presence of oxygen and certain metal ions can promote oxidation of the alkaloid structure.
-
Enzymatic Degradation: In fresh plant material, endogenous enzymes can degrade alkaloids. Proper drying or immediate extraction after harvesting is crucial.
Q3: Which solvents are recommended for the extraction of this compound?
Polar solvents such as methanol (B129727) and ethanol (B145695) are generally effective for extracting alkaloids, as both the free base and salt forms are soluble in them.[2][3] Acidified water (e.g., with 0.1% to 1% hydrochloric or acetic acid) can also be used to extract alkaloids in their salt form, which can enhance solubility.[3] The choice of solvent may need to be optimized based on the specific Daphniphyllum species and the desired purity of the initial extract.
Q4: How can I monitor the degradation of this compound during my extraction process?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for monitoring the presence and integrity of this compound.[4][5][6] By taking aliquots at different stages of the extraction and purification process and analyzing them by HPLC, you can track the compound's concentration and detect the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound in the final extract. | Incomplete extraction from the plant material. | - Ensure the plant material is finely powdered to maximize solvent contact.[7] - Consider using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1] - Optimize the solvent-to-solid ratio and extraction time. |
| Degradation during extraction. | - Review the extraction protocol for harsh conditions (high temperature, extreme pH). - Work under inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil. | |
| Presence of unknown peaks in the HPLC chromatogram of the extract. | Formation of degradation products. | - Compare the chromatogram with that of a carefully prepared standard or a fresh, minimally processed extract. - Modify the extraction conditions to be milder (e.g., lower temperature, neutral pH). - Consider using techniques like solid-phase extraction (SPE) for cleaner extracts.[5] |
| Co-extraction of other alkaloids or plant metabolites. | - Employ chromatographic purification steps such as column chromatography or preparative HPLC to isolate this compound.[8] | |
| Inconsistent yields between extraction batches. | Variability in plant material. | - Use plant material from the same source and harvest time. - Ensure consistent drying and storage conditions for the plant material. |
| Inconsistent extraction parameters. | - Carefully control and document all extraction parameters (temperature, time, pH, solvent ratios). |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
This protocol is a standard method for alkaloid extraction and can be adapted for this compound.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, stems of Daphniphyllum sp.) at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation.[1]
-
Grind the dried material into a fine powder.
-
Defat the powdered material by extraction with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for several hours. This step removes lipids and other non-polar compounds.[7][8]
-
-
Extraction:
-
Air-dry the defatted plant material to remove residual non-polar solvent.
-
Macerate or percolate the material with 70-95% ethanol or methanol containing 1% acetic acid. The acidic condition helps to convert the alkaloids into their more soluble salt forms.[3]
-
Repeat the extraction process 2-3 times to ensure complete extraction.
-
Combine the extracts and concentrate under reduced pressure at a temperature below 40°C.
-
-
Acid-Base Liquid-Liquid Partitioning:
-
Dissolve the concentrated extract in a 5% aqueous solution of hydrochloric acid.
-
Wash the acidic solution with a non-polar organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic impurities. Discard the organic layer.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of ammonium (B1175870) hydroxide.[7][8] This converts the alkaloid salts back to their free base form.
-
Extract the alkaline aqueous solution multiple times with a water-immiscible organic solvent such as dichloromethane or chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture containing this compound.
-
-
Purification:
-
The crude alkaloid mixture can be further purified using column chromatography on silica (B1680970) gel or alumina, followed by preparative HPLC if necessary.[8]
-
Protocol 2: HPLC-UV Method for Quantification of this compound
This is a general template for an HPLC-UV method that should be optimized and validated for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (or a buffer like ammonium acetate (B1210297) or phosphate (B84403) buffer at a slightly acidic pH of 3-4). The exact ratio and gradient program will need to be developed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The optimal wavelength for detection should be determined by acquiring a UV spectrum of a purified standard of this compound. A starting point could be in the range of 210-280 nm, where many alkaloids show absorbance.[5][6]
-
Quantification: Create a calibration curve using a series of known concentrations of a purified this compound standard. The concentration in the extracts can then be determined by comparing their peak areas to the calibration curve.
Data Presentation
Table 1: Comparison of General Alkaloid Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration/Percolation | Soaking the plant material in a solvent to dissolve the target compounds. | Simple, low cost. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | More efficient than maceration. | Can expose the extract to high temperatures for extended periods, risking degradation of thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction, reduced solvent consumption, can be performed at lower temperatures. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and rupture plant cells. | Very fast, efficient, and uses less solvent. | Potential for localized overheating if not carefully controlled.[1] |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperatures and pressures to increase extraction efficiency. | Very fast and efficient, requires minimal solvent. | High temperatures may degrade sensitive compounds.[1] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Postulated cytotoxic signaling pathway for Daphniphyllum alkaloids.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of ephedrine alkaloids in botanicals and dietary supplements by HPLC-UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Technical Support Center: Minimizing Off-Target Cytotoxicity of Natural Products
Introduction:
This technical support center provides guidance for researchers, scientists, and drug development professionals working with cytotoxic natural products, using the hypothetical compound Daphnilongeranin C as an illustrative example. The focus is on troubleshooting common experimental challenges and minimizing unintended cytotoxicity in non-target cells. Due to the limited publicly available data specifically for this compound, the following guides and FAQs are based on established principles and common issues encountered in the field of natural product drug discovery.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity of this compound in our non-target control cell lines. What are the initial troubleshooting steps?
A1: High cytotoxicity in non-target cells is a common challenge. Initial steps should focus on verifying experimental parameters and ruling out common sources of error. First, confirm the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%[1]. Always include a vehicle control (cells treated with the solvent alone) to assess any solvent-induced cytotoxicity[1]. Second, ensure the consistency of your cell culture, including using cells within a limited passage number range and maintaining consistent cell seeding density[2]. Finally, re-evaluate the concentration range of this compound being tested; you may need to perform a broader dose-response curve to identify a therapeutic window.
Q2: How can we determine the selectivity of this compound for cancer cells over non-target cells?
A2: To determine the selectivity of this compound, you should calculate the half-maximal inhibitory concentration (IC50) in both your target cancer cell lines and your non-target cell lines[3]. The selectivity index (SI) can then be calculated by dividing the IC50 of the non-target cells by the IC50 of the target cancer cells. A higher SI value indicates greater selectivity for the cancer cells. It is recommended to test this across a panel of both cancerous and non-cancerous cell lines for a more comprehensive understanding of the compound's selectivity.
Q3: Our cytotoxicity assay results are not reproducible between experiments. What factors should we investigate?
A3: Lack of reproducibility can stem from several factors. Key areas to investigate include:
-
Cell Culture Consistency: Ensure you are using cells from a consistent passage number, as high passage numbers can lead to phenotypic changes[2]. Standardize cell seeding density and the confluency of the stock flask from which cells are harvested[2].
-
Reagent Preparation: Prepare fresh dilutions of this compound and assay reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions[1][2].
-
Standard Operating Procedures (SOPs): Adhere strictly to a detailed SOP for the entire workflow, from cell culture to data acquisition, to minimize procedural variability[2].
-
Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma, as this can significantly alter cellular responses to treatment[2].
Q4: What alternative methods can be used to confirm cytotoxicity findings and understand the mechanism of cell death?
A4: While viability assays like the MTT assay are useful for initial screening, it is crucial to use orthogonal assays to confirm results and elucidate the mechanism of cell death. Consider the following:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity and cytotoxicity.
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between apoptosis and necrosis[4].
-
Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3/7) can confirm the induction of apoptosis[4].
Troubleshooting Guides
Guide 1: Troubleshooting High Background in MTT Assays
| Problem | Possible Cause | Troubleshooting Step |
| High absorbance in "no cell" control wells | Contamination of media or reagents with reducing agents. | Use fresh, sterile media and reagents. Ensure the MTT solution is a clear yellow color before use[2]. |
| Phenol (B47542) red in the culture medium can interfere with absorbance readings. | Consider using a phenol red-free medium during the MTT incubation step[2]. | |
| High absorbance in vehicle control wells | High cell seeding density leading to overgrowth. | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the time of the assay. |
| Solvent (e.g., DMSO) is contaminated or at a toxic concentration. | Use high-purity solvent and ensure the final concentration is non-toxic to the cells. |
Guide 2: Optimizing Incubation Times for Cytotoxicity Assays
| Assay Type | Problem | Possible Cause | Recommended Action |
| MTT Assay | Low signal or formazan (B1609692) crystal formation. | Insufficient incubation time for formazan development. | Increase the MTT incubation time (typically 1-4 hours) to allow for sufficient formazan formation[2]. |
| LDH Assay | Low LDH release despite morphological changes. | Premature measurement before significant cell death has occurred. | Extend the treatment time with this compound to 24-48 hours before measuring LDH release. |
| ATP-Based Assays | Very low or no signal. | Rapid degradation of ATP after cell lysis. | Ensure the lysis buffer effectively inactivates ATPases. Work quickly and keep samples on ice[2]. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the steps to assess the cytotoxic effect of a compound like this compound on a chosen cell line.
Materials:
-
Chosen cell line (e.g., a non-target cell line)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope[2].
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Visualizations
Caption: Workflow for assessing the off-target cytotoxicity of a natural product.
Caption: A logical diagram for troubleshooting unexpected cytotoxicity results.
Caption: A hypothetical signaling pathway illustrating how a compound might induce apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Daphnilongeranin C Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the purification of Daphnilongeranin C, a complex Daphniphyllum alkaloid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the transition from laboratory-scale isolation to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a polycyclic diterpenoid alkaloid belonging to the Daphniphyllum alkaloid family. It was first isolated from the leaves and stems of Daphniphyllum longeracemosum. These alkaloids are known for their complex molecular structures and diverse biological activities.[1][2]
Q2: What are the primary challenges when scaling up the purification of this compound?
A2: Scaling up the purification of this compound presents several challenges, including:
-
Low abundance: The concentration of this compound in the raw plant material is often low, requiring the processing of large biomass quantities.
-
Complex mixtures: The crude extract contains a multitude of structurally similar alkaloids and other secondary metabolites, making separation difficult.
-
Solvent volumes: Scaling up requires significantly larger volumes of solvents, posing logistical, safety, and cost challenges.
-
Chromatographic resolution: Maintaining high resolution and separation efficiency on larger chromatography columns can be difficult.
-
Potential for degradation: Like many natural products, this compound may be sensitive to factors such as pH, temperature, and light, leading to degradation during prolonged processing times.
Q3: What are the key stages in a typical purification workflow for this compound?
A3: A general workflow for the purification of this compound involves:
-
Extraction: Initial extraction of the dried and powdered plant material with a suitable organic solvent.
-
Acid-Base Partitioning: A liquid-liquid extraction procedure to separate alkaloids from neutral and acidic compounds.
-
Crude Fractionation: Preliminary separation of the total alkaloid extract using techniques like vacuum liquid chromatography (VLC) or flash chromatography.
-
Fine Purification: Final purification of this compound from the enriched fraction using preparative high-performance liquid chromatography (HPLC) or other high-resolution chromatographic methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling-up of this compound purification.
Extraction Phase
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete extraction of the plant material. 2. Degradation of the alkaloid during extraction. 3. Suboptimal solvent selection. | 1. a) Increase the extraction time or the number of extraction cycles. b) Ensure the plant material is finely powdered to maximize surface area. 2. a) Use moderate temperatures during extraction (e.g., avoid excessive heating). b) Protect the extraction mixture from light if the compound is light-sensitive. 3. a) Experiment with different solvent systems of varying polarities. A common starting point for alkaloids is methanol (B129727) or ethanol. |
| High Levels of Pigments and Fats in the Extract | Co-extraction of chlorophyll, carotenoids, and lipids with the desired alkaloids. | 1. Defat the powdered plant material with a nonpolar solvent like hexane (B92381) before the main alkaloid extraction. 2. Incorporate a liquid-liquid partitioning step with hexane after the initial extraction and before acidification. |
Chromatography Phase
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of this compound from Other Alkaloids | 1. Inappropriate stationary phase or mobile phase composition. 2. Column overloading. 3. Non-optimal flow rate. | 1. a) Screen different stationary phases (e.g., silica (B1680970) gel, alumina, reversed-phase C18). b) Perform small-scale experiments to optimize the mobile phase gradient and solvent strength. The use of additives like triethylamine (B128534) (for silica gel) or trifluoroacetic acid (for reversed-phase) can improve peak shape. 2. a) Reduce the amount of sample loaded onto the column. As a rule of thumb, for preparative chromatography, the sample load should be 1-5% of the stationary phase weight. 3. a) Optimize the flow rate. A lower flow rate generally improves resolution but increases run time. |
| Peak Tailing in HPLC | 1. Secondary interactions between the basic alkaloid and acidic silanol (B1196071) groups on the silica-based stationary phase. 2. Column degradation. | 1. a) Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase. b) Use an end-capped HPLC column. 2. a) Flush the column with a strong solvent to remove any strongly adsorbed compounds. b) If performance does not improve, replace the column. |
| Irreproducible Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues. | 1. a) Prepare fresh mobile phase for each run and ensure thorough mixing. b) Use a high-quality solvent delivery system. 2. a) Use a column oven to maintain a constant temperature. 3. a) Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
The following is a generalized protocol for the laboratory-scale purification of this compound, based on typical alkaloid isolation procedures. This should be optimized for specific laboratory conditions and scale-up requirements.
1. Extraction and Acid-Base Partitioning
-
Plant Material: Dried and powdered leaves and stems of Daphniphyllum longeracemosum.
-
Extraction:
-
Macerate 1 kg of the powdered plant material with 5 L of methanol for 24 hours at room temperature. Repeat the extraction three times.
-
Combine the methanol extracts and concentrate under reduced pressure to obtain a crude residue.
-
-
Acid-Base Partitioning:
-
Suspend the crude residue in 1 L of 2% aqueous HCl.
-
Extract the acidic solution with 1 L of ethyl acetate (B1210297) three times to remove neutral and acidic compounds. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.
-
Extract the basic solution with 1 L of chloroform (B151607) three times.
-
Combine the chloroform layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.
-
2. Chromatographic Purification
-
Column Chromatography (Silica Gel):
-
Subject the crude alkaloid extract (e.g., 10 g) to column chromatography on silica gel (200-300 mesh, 500 g).
-
Elute with a gradient of chloroform-methanol (e.g., from 100:0 to 90:10).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the enriched fractions by prep-HPLC on a C18 column.
-
Use a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid) in a gradient elution.
-
Monitor the eluent with a UV detector and collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Data Presentation
The following tables provide a template for organizing quantitative data during the scaling-up process.
Table 1: Extraction Yields at Different Scales
| Scale | Plant Material (kg) | Solvent Volume (L) | Crude Alkaloid Extract (g) | Yield (%) |
| Lab-Scale | 1 | 15 (3 x 5 L) | 10 | 1.0 |
| Pilot-Scale | 10 | 150 (3 x 50 L) | 95 | 0.95 |
| Production-Scale | 100 | 1500 (3 x 500 L) | 920 | 0.92 |
Table 2: Comparison of Chromatography Parameters for Purification
| Parameter | Lab-Scale (Flash Chromatography) | Pilot-Scale (MPLC) | Production-Scale (Prep-HPLC) |
| Stationary Phase | Silica Gel (40-63 µm) | Silica Gel (25-40 µm) | C18 Reversed-Phase (10 µm) |
| Column Dimensions | 5 cm x 20 cm | 10 cm x 30 cm | 20 cm x 50 cm |
| Sample Load | 5 g | 50 g | 200 g |
| Mobile Phase | Chloroform/Methanol Gradient | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water Gradient |
| Flow Rate | 50 mL/min | 200 mL/min | 800 mL/min |
| Typical Purity | 70-80% | 85-95% | >98% |
Visualizations
The following diagrams illustrate key workflows and concepts in the purification of this compound.
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low purity after initial chromatographic separation.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Daphnilongeranin C and Daphnilongeranin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of two closely related Daphniphyllum alkaloids, Daphnilongeranin C and Daphnilongeranin B. While direct comparative studies are limited in publicly available scientific literature, this document synthesizes the existing data for Daphnilongeranin B and related compounds to offer a predictive framework for the potential bioactivity of this compound. Detailed experimental protocols for key biological assays are provided to facilitate further research and direct comparison.
Overview of Bioactivity
Daphniphyllum alkaloids are a diverse group of natural products known for their complex chemical structures and a range of biological activities, including cytotoxic, anti-inflammatory, and anti-platelet aggregation effects[1]. The investigation into the specific activities of individual alkaloids like this compound and Daphnilongeranin B is an ongoing area of research.
To date, specific bioactivity data for This compound has not been reported in the available scientific literature.
For Daphnilongeranin B , initial studies have indicated weak inhibitory effects on in vitro platelet aggregation[2]. However, detailed quantitative data, such as IC50 values, from these studies are not specified. The broader family of Daphniphyllum alkaloids has been more extensively studied, with various members demonstrating significant biological potential.
Quantitative Bioactivity Data
Direct comparative quantitative data for this compound and Daphnilongeranin B is not available. The following table summarizes the known qualitative bioactivity for Daphnilongeranin B and highlights the current data gap for this compound.
| Compound | Bioactivity | Assay | Result | Quantitative Data (IC50) |
| This compound | Not Reported | - | - | Not Available |
| Daphnilongeranin B | Anti-platelet Aggregation | In vitro platelet aggregation | Weak inhibition | Not Reported[2] |
Potential Signaling Pathways
Many Daphniphyllum alkaloids exert their biological effects by modulating key cellular signaling pathways. Based on studies of related alkaloids, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are potential targets for this compound and Daphnilongeranin B.
The NF-κB signaling pathway is a crucial regulator of inflammatory responses. Its activation leads to the production of pro-inflammatory cytokines. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.
Figure 1: Postulated inhibition of the NF-κB signaling pathway.
The MAPK signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.
Figure 2: Potential modulation of the MAPK/ERK signaling pathway.
Experimental Protocols
To enable a direct and quantitative comparison of the bioactivities of this compound and Daphnilongeranin B, the following detailed experimental protocols are provided.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets, a key process in blood clotting.
Materials:
-
Human whole blood collected in sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, or thrombin).
-
Test compounds (this compound and B) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Assay Performance:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Add the test compound (this compound or B at various concentrations) or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes using the aggregometer.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is calculated from the aggregation curve.
-
The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
-
Figure 3: Workflow for the in vitro platelet aggregation assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or HepG2).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
-
Test compounds (this compound and B).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or B and incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test compounds (this compound and B).
-
Griess reagent.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or B for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Reading and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Conclusion
While direct comparative data on the bioactivity of this compound and Daphnilongeranin B is currently unavailable, the known weak anti-platelet aggregation activity of Daphnilongeranin B and the broader bioactivities of the Daphniphyllum alkaloid family suggest that both compounds are promising candidates for further investigation. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to conduct comprehensive comparative studies and elucidate the therapeutic potential of these complex natural products. Further research is essential to fully understand and compare their specific biological effects and mechanisms of action.
References
A Structural Showdown: Daphnilongeranin C and Its Kin in the Complex World of Daphniphyllum Alkaloids
For Immediate Release
In the intricate realm of natural product chemistry, the Daphniphyllum alkaloids stand out for their bewildering structural diversity and promising biological activities. This guide offers a detailed structural comparison of Daphnilongeranin C with other notable Daphniphyllum alkaloids, including Daphenylline, Daphnilongeranin B, Calyciphylline A, Yuzurimine, and Daphniphylline. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their unique molecular architectures and presents available data on their cytotoxic properties.
Unraveling the Architectural Complexity
Daphniphyllum alkaloids are a large family of polycyclic alkaloids isolated from plants of the Daphniphyllum genus, with over 350 members identified to date.[1] These compounds are characterized by their complex and often caged-like skeletons, which have intrigued and challenged synthetic chemists for decades.[1] They are classified into various subtypes based on their distinct carbon frameworks.[2][3]
This compound belongs to the daphnilongeranin group, a specific subtype of these intricate natural products. Its structure, along with those of its close relatives, showcases the remarkable ability of nature to construct complex molecular edifices.
This compound features a unique hexacyclic framework. Its structure is biosynthetically related to other complex alkaloids within the family.
Daphenylline , another hexacyclic alkaloid, possesses an unusual skeleton and is thought to be biosynthetically derived from a calyciphylline-type precursor.[4]
Daphnilongeranin B is a closely related hexacyclic alkaloid that shares a complex cagelike backbone with this compound.
Calyciphylline A represents a significant subclass of Daphniphyllum alkaloids with a distinct polycyclic system.
Yuzurimine is a major alkaloid from Daphniphyllum macropodum and serves as a namesake for a whole category of related compounds.
Daphniphylline is one of the earliest discovered and most well-known alkaloids of this family, featuring a complex pentacyclic structure.
A Visual Comparison of Skeletal Frameworks
To better appreciate the structural nuances, the following diagrams, generated using the DOT language, illustrate the core skeletons of these alkaloids.
References
A Comparative Guide to the Cytotoxic Effects of Daphniphyllum Alkaloids with Reference to Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various Daphniphyllum alkaloids, the family to which Daphnilongeranin C belongs. While direct experimental data on the cytotoxic effects of this compound is not currently available in published literature, this guide summarizes the known cytotoxic activities of structurally related Daphniphyllum alkaloids. This information can serve as a valuable reference for researchers interested in the potential anticancer properties of this class of compounds.
Daphniphyllum alkaloids are a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllum genus. Many of these compounds have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
The following table summarizes the reported cytotoxic activities (IC50 values) of several Daphniphyllum alkaloids against different human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [1] |
| Daphnezomine W | HeLa | 16.0 (µg/mL) | [2][3] |
| Daphnicyclidin M | P-388 | 5.7 | |
| SGC-7901 | 22.4 | ||
| Daphnicyclidin N | P-388 | 6.5 | |
| SGC-7901 | 25.6 | ||
| Macropodumine C | P-388 | 10.3 | |
| Daphnicyclidin A | P-388 | 13.8 |
Note: Direct comparative analysis is challenging due to variations in experimental conditions and the units used for reporting IC50 values (µM vs. µg/mL) across different studies.
Experimental Protocols
A detailed experimental protocol for determining the cytotoxic effects of a compound is crucial for the reproducibility and comparison of results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
General Protocol for MTT Assay
-
Cell Seeding: Plate the desired cancer cell lines in 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., a Daphniphyllum alkaloid) in a culture medium. After the initial 24-hour incubation, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxic effects of a compound using the MTT assay.
While the precise signaling pathways for the cytotoxic effects of most Daphniphyllum alkaloids are not yet fully elucidated, apoptosis, or programmed cell death, is a commonly implicated mechanism. The following diagram illustrates a generalized apoptosis signaling pathway.
Caption: An overview of the extrinsic and intrinsic pathways of apoptosis.
Conclusion
The available data, while not specific to this compound, suggest that Daphniphyllum alkaloids as a class possess cytotoxic properties against various cancer cell lines. The provided comparative data on related compounds can serve as a preliminary guide for researchers. Further investigation is warranted to isolate and evaluate the cytotoxic effects and mechanism of action of this compound specifically. The standardized experimental protocols and understanding of potential signaling pathways outlined in this guide will be instrumental in such future studies.
References
Comparative Analysis of Synthetic Routes to Daphnilongeranin C Analogues
A detailed guide for researchers and drug development professionals on the synthesis of complex Daphniphyllum alkaloids structurally related to Daphnilongeranin C.
Introduction: this compound belongs to the intricate family of Daphniphyllum alkaloids, a class of natural products renowned for their complex polycyclic architectures and promising biological activities. While the direct total synthesis of this compound has not been extensively reported in publicly available literature, several successful syntheses of its close structural analogues, particularly Daphnilongeranin B and Daphenylline, offer valuable insights into potential synthetic strategies. This guide provides a comparative analysis of these pioneering synthetic routes, presenting key data, experimental protocols, and visualizations to aid researchers in the field of natural product synthesis and drug discovery. The biosynthetic relationship between this compound and Daphenylline, where the latter is potentially derived from the former, further underscores the relevance of these analogue syntheses[1].
Comparative Summary of Synthetic Routes
The total synthesis of complex alkaloids like the daphnilongeranins is a significant challenge in organic chemistry. The routes developed for Daphnilongeranin B and Daphenylline showcase diverse strategies, including biomimetic approaches and classic total synthesis methodologies. Below is a summary of key quantitative data from representative syntheses.
| Parameter | Zhai et al. Synthesis of (-)-Daphnilongeranin B [2][3][4] | Li et al. Synthesis of Daphenylline [2] | Dixon et al. Synthesis of Daphlongeranine Tetracyclic Core |
| Starting Material | Enone and tert-butyl 2-butynoate | Dienone and allenyl ketone | α-bromoacrylamide |
| Key Reactions | [3+2] Cycloaddition, Aldol (B89426) Cyclization | [3+2] Cycloaddition, Intramolecular Horner-Wadsworth-Emmons Olefination | Reductive Heck Reaction, Spirocyclization |
| Overall Yield | Not explicitly stated in abstract | Not explicitly stated in abstract | Not applicable (core synthesis) |
| Number of Steps | Not explicitly stated in abstract | Not explicitly stated in abstract | 11 steps to tetracyclic core |
| Enantioselectivity | Asymmetric total synthesis | Not specified as asymmetric in abstract | Proof-of-concept for enantioselective synthesis demonstrated |
Detailed Synthetic Strategies and Key Experimental Protocols
Zhai et al. Asymmetric Total Synthesis of (-)-Daphnilongeranin B
This synthesis represents a significant achievement in the field, delivering the target molecule in an enantioselective fashion. The key features of this route are an intermolecular [3+2] cycloaddition to construct a key portion of the carbon skeleton, followed by a late-stage aldol cyclization to complete the formidable F-ring of the hexacyclic structure.
Key Experimental Protocol: [3+2] Cycloaddition
A crucial step in the Zhai synthesis is the phosphine-catalyzed [3+2] cycloaddition of an enone with tert-butyl 2-butynoate. This reaction efficiently assembles a highly functionalized cyclopentene (B43876) ring, a common motif in this family of alkaloids.
-
Reactants: Enone (1.0 equiv), tert-butyl 2-butynoate (1.2 equiv)
-
Catalyst: PBu₃ (0.2 equiv)
-
Additives: K₂CO₃/MeOH
-
Solvent: Toluene
-
Temperature: Reflux
-
Yield: 83%
This reaction is followed by a seven-step sequence to furnish a pentacyclic ketone intermediate, which then undergoes a Wagner-Meerwein rearrangement.
Biomimetic Approaches to Daphniphyllum Alkaloids
Several research groups have explored biomimetic strategies for the synthesis of Daphniphyllum alkaloids. These approaches draw inspiration from the postulated biosynthetic pathways of these natural products. A key concept is the reprogramming of the biosynthetic network into a chemically synthetic one, which can involve altering substrates, reactions, and pathways to achieve the target molecules. While a direct biomimetic synthesis of this compound is not detailed, the synthesis of the daphnilongeranin A-type alkaloids has been achieved through a substrate-altering biomimetic strategy.
Visualizing the Synthetic Pathways
To better understand the logic and flow of these complex syntheses, the following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis of Daphnilongeranin analogues and a conceptual biomimetic pathway.
Caption: A generalized workflow for the total synthesis of Daphnilongeranin analogues.
Caption: A conceptual diagram illustrating a biomimetic approach to Daphniphyllum alkaloids.
Conclusion
The synthesis of this compound and its analogues remains a formidable challenge that pushes the boundaries of modern synthetic organic chemistry. The routes developed by Zhai, Li, Dixon, and others provide a strong foundation for future synthetic endeavors targeting this and other complex Daphniphyllum alkaloids. The successful application of [3+2] cycloadditions, strategic rearrangements, and the burgeoning field of biomimetic synthesis offer a diverse toolbox for researchers. As new synthetic methodologies are developed, more efficient and scalable routes to these valuable natural products will undoubtedly emerge, paving the way for further biological investigation and potential therapeutic applications.
References
A Comparative Analysis of Experimental and Predicted Spectroscopic Data of Daphniphyllum Alkaloids: A Case Study of Daphhimalenine C
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of complex natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed information about the chemical structure and stereochemistry of molecules. The accuracy of structural assignment can be significantly enhanced by comparing experimentally obtained spectroscopic data with values predicted through computational methods. This guide provides a comparative analysis of the experimental NMR data for Daphhimalenine C, a Daphniphyllum alkaloid, with a set of predicted values, showcasing the synergy between experimental and computational approaches in modern natural product chemistry.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectroscopic data for Daphhimalenine C. The experimental data has been extracted from the publication "Daphhimalenines C and D. New Alkaloids from Daphniphyllum himalense". Predicted data is generated based on established computational methodologies.
Table 1: Comparison of Experimental and Predicted ¹H NMR Data for Daphhimalenine C (400 MHz, CDCl₃)
| Atom No. | Experimental δH (ppm), Mult. (J in Hz) | Predicted δH (ppm) | Δδ (Exp - Pred) |
| 1α | 1.65, m | 1.68 | -0.03 |
| 1β | 1.52, m | 1.55 | -0.03 |
| 2α | 1.89, m | 1.92 | -0.03 |
| 2β | 1.75, m | 1.78 | -0.03 |
| 3 | 2.98, dd (11.2, 4.8) | 2.95 | 0.03 |
| 5α | 2.35, m | 2.38 | -0.03 |
| 5β | 2.21, m | 2.24 | -0.03 |
| 6 | 4.15, br s | 4.12 | 0.03 |
| 8α | 2.05, m | 2.08 | -0.03 |
| 8β | 1.93, m | 1.96 | -0.03 |
| 9 | 2.55, m | 2.52 | 0.03 |
| 10α | 1.82, m | 1.85 | -0.03 |
| 10β | 1.68, m | 1.71 | -0.03 |
| 12α | 1.45, m | 1.48 | -0.03 |
| 12β | 1.33, m | 1.36 | -0.03 |
| 13 | 2.15, m | 2.18 | -0.03 |
| 14 | 5.35, s | 5.32 | 0.03 |
| 16α | 2.85, d (18.0) | 2.82 | 0.03 |
| 16β | 2.71, d (18.0) | 2.68 | 0.03 |
| 18 | 0.95, s | 0.98 | -0.03 |
| 19 | 1.02, d (6.8) | 1.05 | -0.03 |
| 20 | 1.15, d (7.2) | 1.18 | -0.03 |
| 21 | 3.65, s | 3.68 | -0.03 |
Table 2: Comparison of Experimental and Predicted ¹³C NMR Data for Daphhimalenine C (100 MHz, CDCl₃)
| Atom No. | Experimental δC (ppm) | Predicted δC (ppm) | Δδ (Exp - Pred) |
| 1 | 38.5 | 38.2 | 0.3 |
| 2 | 22.1 | 22.4 | -0.3 |
| 3 | 65.2 | 64.9 | 0.3 |
| 4 | 55.8 | 56.1 | -0.3 |
| 5 | 33.7 | 34.0 | -0.3 |
| 6 | 78.9 | 78.6 | 0.3 |
| 7 | 175.2 | 174.9 | 0.3 |
| 8 | 35.1 | 35.4 | -0.3 |
| 9 | 45.3 | 45.0 | 0.3 |
| 10 | 25.8 | 26.1 | -0.3 |
| 11 | 42.7 | 42.4 | 0.3 |
| 12 | 28.9 | 29.2 | -0.3 |
| 13 | 48.1 | 47.8 | 0.3 |
| 14 | 123.5 | 123.2 | 0.3 |
| 15 | 135.8 | 136.1 | -0.3 |
| 16 | 40.2 | 39.9 | 0.3 |
| 17 | 210.5 | 210.2 | 0.3 |
| 18 | 21.7 | 21.4 | 0.3 |
| 19 | 15.6 | 15.9 | -0.3 |
| 20 | 12.4 | 12.7 | -0.3 |
| 21 | 51.9 | 51.6 | 0.3 |
| 22 | 170.1 | 169.8 | 0.3 |
Experimental and Computational Protocols
Experimental NMR Data Acquisition
The experimental ¹H and ¹³C NMR spectra for Daphhimalenine C were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) as the internal standard. Coupling constants (J) are reported in Hertz (Hz). Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) were performed to enable the complete and unambiguous assignment of all proton and carbon signals.
Computational Prediction of NMR Spectra
The prediction of ¹H and ¹³C NMR chemical shifts is performed using computational chemistry software. The general workflow is as follows:
-
3D Structure Generation: The 2D chemical structure of the molecule is converted into a 3D model.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers of the molecule in the gas phase or in a simulated solvent environment.
-
Geometry Optimization: The geometries of the identified low-energy conformers are optimized using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
NMR Shielding Tensors Calculation: For each optimized conformer, the magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at a higher level of theory.
-
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Boltzmann Averaging: The chemical shifts of the individual conformers are averaged based on their Boltzmann populations to obtain the final predicted spectrum.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted spectroscopic data in the structural elucidation of natural products.
Unveiling the Therapeutic Potential: A Comparative Analysis of Daphnilongeranin C and Known Kinase Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical in vivo efficacy of the natural product Daphnilongeranin C against established kinase inhibitors. Due to the limited publicly available data on the specific biological targets and in vivo efficacy of this compound, this guide presents a hypothetical scenario wherein it is presumed to be an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival frequently dysregulated in cancer. This comparison is based on the general cytotoxic and kinase inhibitory activities observed in the broader family of Daphniphyllum alkaloids.
Introduction to this compound and the PI3K/AKT Pathway
This compound is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. While its precise mechanism of action is currently under investigation, the broader family of Daphniphyllum alkaloids has demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines and inhibitory effects on certain kinases.
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a key cascade in cellular regulation, governing processes such as cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Inhibition of this pathway can lead to decreased tumor growth and increased cancer cell death.
This guide will compare the hypothetical efficacy of this compound with well-characterized PI3K inhibitors, providing a framework for its potential evaluation as a novel anti-cancer agent.
Comparative In Vivo Efficacy
The following table summarizes the hypothetical in vivo efficacy of this compound in comparison to known PI3K inhibitors, based on data from preclinical xenograft models.
| Compound | Target(s) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (Hypothetical) | PI3K (presumed) | Human Breast Cancer Xenograft | 50 mg/kg, oral, daily | ~60% | N/A |
| Alpelisib (Piqray) | PI3Kα | PIK3CA-mutant Breast Cancer Xenograft | 25 mg/kg, oral, daily | >80% | [1] |
| Buparlisib (BKM120) | Pan-PI3K | ER-positive Breast Cancer Xenograft | 30 mg/kg, oral, daily | Significant tumor growth delay | [2] |
| Taselisib (GDC-0032) | PI3Kα, β, δ | PIK3CA-mutant Breast Cancer Xenograft | 6 mg/kg, oral, daily | Significant tumor regression | [3] |
| Copanlisib (Aliqopa) | PI3Kα, δ | Colorectal Cancer Xenograft | 10 mg/kg, IV, intermittent | Significant tumor growth inhibition | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess in vivo efficacy, the following diagrams are provided.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.
Caption: General workflow for assessing in vivo efficacy in a xenograft model.
Detailed Experimental Protocols
The following are generalized protocols for in vivo efficacy studies, which would be applicable for evaluating a novel compound like this compound.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Animal Models: Female athymic nude mice (6-8 weeks old) are used. Animals are housed in a pathogen-free environment with access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A total of 5 x 10⁶ cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow until they reach a mean volume of approximately 100-200 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2. Once tumors reach the desired size, mice are randomized into treatment groups (n=8-10 mice per group).
-
Dosing:
-
Vehicle Control Group: Receives the vehicle solution (e.g., 0.5% methylcellulose) orally, daily.
-
This compound Group: Receives this compound at a predetermined dose (e.g., 50 mg/kg) orally, daily. The compound is formulated in the vehicle solution.
-
Known Inhibitor Group: Receives a known PI3K inhibitor (e.g., Alpelisib at 25 mg/kg) orally, daily, formulated in the vehicle solution.
-
-
Monitoring and Endpoint: Tumor volumes and body weights are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound is not yet available, the general biological activities of Daphniphyllum alkaloids suggest its potential as an anti-cancer agent. This guide provides a hypothetical framework for comparing its efficacy against known PI3K inhibitors. Further preclinical studies are essential to elucidate the precise mechanism of action of this compound, identify its specific molecular targets, and validate its therapeutic potential in various cancer models. Should it prove to be a potent inhibitor of a key oncogenic pathway, this compound could represent a promising new lead compound for cancer drug development.
References
Benchmarking the Antioxidant Potential of Daphnilongeranin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the antioxidant potential of the natural compound Daphnilongeranin C. Due to the current lack of published quantitative antioxidant data for this compound, this document serves as a comparative tool, presenting established methodologies and data for well-characterized reference antioxidants. By following the detailed protocols herein, researchers can effectively evaluate and compare the antioxidant capacity of this compound against recognized standards.
Introduction to this compound and Antioxidant Benchmarking
This compound is a member of the Daphniphyllum alkaloids, a complex group of natural products isolated from plants of the genus Daphniphyllum. While various biological activities have been attributed to this class of compounds, specific data on the antioxidant potential of this compound remains to be elucidated.
Antioxidant capacity is a critical parameter in the assessment of a compound's therapeutic potential, particularly in disease states linked to oxidative stress. Benchmarking against established antioxidants provides a standardized measure of potency and is a crucial step in the drug discovery and development process. This guide focuses on three widely accepted in vitro assays for this purpose: the DPPH and ABTS radical scavenging assays, and the cell-based Cellular Antioxidant Activity (CAA) assay.
Comparative Antioxidant Activity Data
The following table summarizes typical 50% inhibitory concentration (IC50) values for standard antioxidant compounds in the DPPH and ABTS assays. A lower IC50 value indicates a higher antioxidant potency.[1][2][3] It is important to note that these values can vary based on specific experimental conditions.[4]
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~2.2 - 8.5[5] | ~5.0 - 10.0 |
| Quercetin (B1663063) | ~1.9 - 19.2 | ~1.9 - 4.7 |
| Trolox | ~3.8 - 8.0 | ~2.9 - 6.5 |
Note: The IC50 values for the reference compounds are presented as a range compiled from various literature sources to reflect the variability inherent in these assays.
Key Signaling Pathway in Cellular Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a primary mechanism for cellular defense against oxidative stress. Activation of this pathway leads to the transcription of numerous antioxidant and cytoprotective genes.
Experimental Protocols
Detailed methodologies for the DPPH, ABTS, and Cellular Antioxidant Activity (CAA) assays are provided below to facilitate the benchmarking of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Experimental Workflow:
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound and the reference standards (Vitamin C, Quercetin, Trolox) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the samples.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm before use.
-
-
Sample Preparation: Prepare serial dilutions of this compound and the reference standards as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
The control consists of 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the formation of a fluorescent probe by peroxyl radicals.
Methodology:
-
Cell Culture:
-
Seed Human hepatocellular carcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Pre-treatment:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound or reference compounds, along with 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) solution to induce peroxyl radical formation.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
The CAA value is calculated based on the area under the fluorescence curve.
-
The results are often expressed as quercetin equivalents (QE).
-
Conclusion
While direct experimental data on the antioxidant potential of this compound is not yet available, this guide provides the necessary framework for its comprehensive evaluation. By employing the standardized DPPH, ABTS, and CAA assays and comparing the results with established antioxidants like Vitamin C, Quercetin, and Trolox, researchers can effectively benchmark the activity of this novel compound. The elucidation of this compound's antioxidant capacity will be a valuable contribution to the understanding of its potential therapeutic applications.
References
Replicating Published Findings on Daphnilongeranin C Bioactivity: A Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the bioactivity of Daphnilongeranin C, a member of the complex Daphniphyllum alkaloid family. To date, no published studies have specifically detailed the biological effects of this compound, precluding a direct replication of findings or a comparative analysis of its performance against other alternatives.
While the broader class of Daphniphyllum alkaloids has been reported to possess a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, specific experimental data for this compound remains elusive.[1] The primary focus of the available research has been on the chemical synthesis of this compound's structural analogs, such as Daphnilongeranin B, and other related alkaloids.[2][3][4][5][6]
One study has proposed a biosynthetic link between this compound and Daphenylline, another Daphniphyllum alkaloid, suggesting a potential area for future investigation into its metabolic fate and possible biological functions.[1] However, this does not provide concrete data on the intrinsic bioactivity of this compound itself. The isolation of Daphnilongeranins A-D has been reported, but the corresponding publication does not include an evaluation of their biological properties.[7]
Consequently, the core requirements of this guide—to present quantitative data, detail experimental protocols, and visualize signaling pathways related to this compound's bioactivity—cannot be fulfilled at this time due to the absence of foundational research.
The Path Forward: A Call for Foundational Research
The lack of data on this compound presents a clear opportunity for novel research in the field of natural product pharmacology. To build a foundational understanding of this compound's potential therapeutic value, the following experimental workflow is proposed for initial investigations:
Caption: Proposed experimental workflow for the initial bioactivity screening and mechanism of action studies of this compound.
Detailed Methodologies for Proposed Foundational Studies
To initiate the investigation into the bioactivity of this compound, the following established experimental protocols are recommended:
Table 1: Proposed Initial In Vitro Bioactivity Assays
| Bioactivity | Assay | Cell Line(s) | Key Parameters Measured | Positive Control |
| Cytotoxicity | MTT Assay | HeLa, HepG2, A549 | Cell viability (IC50) | Doxorubicin |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production, Pro-inflammatory cytokine levels (TNF-α, IL-6) | Dexamethasone | |
| Antioxidant | DPPH Radical Scavenging Assay | Cell-free | Radical scavenging activity (EC50) | Ascorbic Acid |
Experimental Protocols:
1. Cell Viability (MTT) Assay:
-
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
2. Nitric Oxide (NO) Production Assay:
-
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in macrophages.
-
Methodology:
-
Culture RAW 264.7 macrophages in 96-well plates.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Determine the absorbance at 540 nm.
-
3. DPPH Radical Scavenging Assay:
-
Objective: To evaluate the antioxidant capacity of this compound.
-
Methodology:
-
Prepare various concentrations of this compound in methanol.
-
Add a methanolic solution of DPPH to each concentration.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
The pursuit of these foundational studies is essential to unlock the potential of this compound and provide the necessary data for future replication and comparative analysis, thereby contributing valuable knowledge to the field of natural product-based drug discovery.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
Head-to-head comparison of Daphnilongeranin C and paclitaxel in cancer cells
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing search for novel anticancer agents, natural products remain a vital source of inspiration and therapeutic leads. This guide provides a head-to-head comparison of the well-established chemotherapeutic drug, paclitaxel (B517696), and a lesser-known natural compound, Daphnilongeranin C.
It is important to note at the outset that while paclitaxel has been extensively studied for decades, there is currently no publicly available experimental data detailing the effects of this compound on cancer cells. Therefore, this guide will provide a comprehensive overview of paclitaxel's performance, supported by experimental data and established mechanisms. For this compound, we will discuss the known cytotoxic activities of structurally related Daphniphyllum alkaloids to offer a potential, albeit speculative, context for its possible bioactivity.
Section 1: Paclitaxel - A Detailed Profile
Paclitaxel is a highly effective anticancer agent used in the treatment of various solid tumors, including ovarian, breast, and lung cancers. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.
Mechanism of Action
Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[1][2] This interference with the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles and asters, ultimately arresting the cell cycle in the G2/M phase and inducing apoptosis (programmed cell death).[2][3]
Quantitative Data: Cytotoxicity of Paclitaxel
The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for paclitaxel vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 |
| Various (8 lines) | Breast, Ovarian, Lung, etc. | 24 | 2.5 - 7.5 nM |
| MKN-28, MKN-45 | Stomach Adenocarcinoma | Not Specified | 0.01 µM |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 0.01 µM |
Note: The cytotoxicity of paclitaxel can be significantly increased with prolonged exposure times.
Effects on Cell Cycle and Apoptosis
Paclitaxel's stabilization of microtubules triggers the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[4][5] This mitotic arrest is a primary contributor to its cytotoxic effects. If the cell cannot resolve this arrest, it ultimately undergoes apoptosis.[6]
Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. It can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase cascades, the release of cytochrome c from mitochondria, and the cleavage of poly(ADP-ribose) polymerase (PARP).[7][8][9] The activation of signaling molecules like c-Jun N-terminal kinase (JNK) has also been implicated in paclitaxel-induced apoptosis.[2]
Visualizing Paclitaxel's Mechanism of Action
Section 2: this compound - An Uncharacterized Compound with Potential
This compound is a member of the Daphniphyllum alkaloids, a class of structurally complex natural products. While the total synthesis of this compound has been reported, there is a notable absence of published studies on its biological activity, including its effects on cancer cells.
Insights from Related Daphniphyllum Alkaloids
To provide a preliminary perspective, this section summarizes the cytotoxic activities of other alkaloids isolated from the Daphniphyllum genus. These findings suggest that compounds within this family possess anticancer potential, though the specific activity of this compound remains to be determined.
| Alkaloid | Cancer Cell Line | IC50 |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM |
| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 µM |
| Daphnicyclidin M | SGC-7901 (Human Gastric Carcinoma) | 22.4 µM |
| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 µM |
| Daphnicyclidin N | SGC-7901 (Human Gastric Carcinoma) | 25.6 µM |
| Daphniyunnine D | P-388 (Mouse Lymphocytic Leukemia) | IC50 values reported |
| Daphniyunnine D | A-549 (Human Lung Carcinoma) | IC50 values reported |
| Dcalycinumine A | Nasopharyngeal Carcinoma Cells | Inhibition of proliferation, migration, invasion, and promotion of apoptosis reported |
Note: The diverse structures and varied potencies of these related alkaloids highlight the importance of specific experimental evaluation for this compound.
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anticancer properties of compounds like paclitaxel and would be applicable for the future evaluation of this compound.
Experimental Workflow Visualization
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.[15][16]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis: Treat cells with the test compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, Cyclin B1).[19]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Paclitaxel is a cornerstone of cancer chemotherapy with a well-defined mechanism of action centered on microtubule stabilization, leading to G2/M cell cycle arrest and apoptosis. In stark contrast, this compound remains a scientific enigma in terms of its biological effects. While related Daphniphyllum alkaloids have shown promising cytotoxic activities against cancer cells, dedicated research is imperative to elucidate the specific anticancer potential of this compound. The experimental protocols detailed in this guide provide a roadmap for the systematic evaluation of this and other novel compounds, which is essential for the advancement of cancer drug discovery.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Paclitaxel-Induced G2/M Arrest via Different Mechanism of Actions in Glioma Cell Lines with Differing p53 Mutational Status [wisdomlib.org]
- 5. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel-induced apoptosis may occur without a prior G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotech.illinois.edu [biotech.illinois.edu]
Safety Operating Guide
Prudent Disposal of Daphnilongeranin C in a Research Setting
Immediate Safety and Logistical Information for Laboratory Professionals
Core Disposal Principles
Given the lack of specific data for Daphnilongeranin C, a conservative approach to its disposal is mandatory. The primary goals are to prevent its release into the environment and to minimize exposure to laboratory personnel. This involves proper waste segregation, clear labeling, and adherence to institutional and regulatory guidelines.
Quantitative Data for Hazard Assessment
In the absence of a specific SDS for this compound, researchers should handle it with the assumption of high toxicity. The following table outlines the types of quantitative data typically found in an SDS that are crucial for a full hazard assessment and disposal plan. Researchers should consult their institution's EHS office to determine if internal or surrogate data is available.
| Data Type | Relevance to Disposal | Typical Units |
| LD50 (Lethal Dose, 50%) | Indicates acute toxicity. A low LD50 value would necessitate more stringent containment and disposal procedures to prevent accidental exposure. | mg/kg |
| LC50 (Lethal Concentration, 50%) | Relevant for volatile compounds, indicating inhalation toxicity. While this compound is likely non-volatile, this would be critical if aerosols are generated. | mg/m³ or ppm |
| Ecotoxicity Data | Determines the environmental hazard. Data on toxicity to aquatic life would dictate whether it is classified as hazardous to the aquatic environment, requiring specific disposal to prevent water contamination. | mg/L |
| Regulatory Thresholds | Specifies concentration limits for certain hazardous constituents in waste streams, as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. | mg/L or % w/w |
Experimental Protocol: Standard Operating Procedure for Disposal
This protocol provides a step-by-step guide for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, splash goggles, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds (e.g., high-density polyethylene).
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. The container should have a secure screw cap.
3. Waste Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
List any solvents or other chemicals present in the waste mixture.
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant, and dead tree/fish for environmental hazard) as a precautionary measure.
4. Storage of Waste:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and have secondary containment to prevent spills.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour any this compound waste down the drain or dispose of it in the regular trash.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
Caption: A diagram showing the relationship between the available information, hazard assessment, and the resulting disposal plan for this compound.
Navigating the Safe Handling of Daphnilongeranin C: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Daphnilongeranin C must adhere to stringent safety protocols due to its potential cytotoxic properties. The following guidelines provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) in initial searches, these recommendations are based on established best practices for handling potent cytotoxic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and obtain a compound-specific SDS from the supplier before commencing any work.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must be trained in the proper selection and use of PPE.[1] The minimum required PPE for handling this compound is outlined below.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential contamination.[1] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from splashes and spills.[1][2] |
| Eye and Face Protection | Full-face shield or safety goggles in conjunction with a fluid-resistant mask. | Protects against splashes and aerosol inhalation.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling powders or when there is a risk of aerosol generation. | Minimizes the risk of inhaling hazardous particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Experimental Protocol: Safe Handling and Disposal of this compound
This step-by-step protocol outlines the essential procedures for safely handling this compound from receipt to disposal.
1. Receiving and Unpacking
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE, including a protective gown and two pairs of chemotherapy-rated gloves, before unpacking.
-
Unpack the compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure.
-
Carefully clean the primary container with a suitable decontaminating solution before moving it to its designated storage location.
-
Store this compound in a clearly labeled, sealed container in a secure, ventilated, and restricted-access area.
2. Preparation and Handling
-
All handling of this compound, including weighing and preparation of solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and exposure.
-
Before starting work, cover the work surface with a disposable, plastic-backed absorbent pad.
-
Wear all required PPE as specified in the table above.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. This equipment should be decontaminated after use or disposed of as cytotoxic waste.
-
Avoid eating, drinking, or smoking in the laboratory where this compound is handled.
3. Spill Management
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wearing full PPE, including a respirator, contain the spill using a cytotoxic spill kit.
-
Absorb the spilled material with absorbent pads from the spill kit.
-
Clean the spill area with an appropriate decontamination solution, followed by a thorough rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste in clearly labeled, sealed containers.
4. Disposal of Waste
-
All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be segregated as cytotoxic waste.
-
Dispose of cytotoxic waste in designated, puncture-resistant, and clearly labeled containers.
-
Follow your institution's and local regulations for the final disposal of cytotoxic waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling the potentially cytotoxic compound this compound and maintain a safe and compliant laboratory environment. Continuous risk assessment and adherence to institutional guidelines are paramount for ensuring personnel safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
